Product packaging for H-1-Nal-OH(Cat. No.:CAS No. 55516-54-6)

H-1-Nal-OH

Numéro de catalogue: B556740
Numéro CAS: 55516-54-6
Poids moléculaire: 215.25 g/mol
Clé InChI: OFYAYGJCPXRNBL-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-1-Nal-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B556740 H-1-Nal-OH CAS No. 55516-54-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55516-54-6
Record name 1-Naphthyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl-L-alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-1-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to H-1-Nal-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Properties, and Applications of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid

Introduction

H-1-Nal-OH, chemically known as (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development. Structurally, it is an analog of the natural amino acid phenylalanine, with the phenyl ring replaced by a larger, more hydrophobic naphthalene moiety. This substitution imparts unique steric and photophysical properties, making this compound a valuable tool for probing protein structure and function, designing peptide-based therapeutics, and developing novel enzyme inhibitors. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and experimental applications of this compound.

Core Structure and Physicochemical Properties

This compound is an α-amino acid featuring a naphthalene group attached to the β-carbon of an alanine backbone. The "1" in its designation indicates that the alanine side chain is connected to the C1 position of the naphthalene ring. This specific linkage results in considerable steric hindrance compared to its isomer, H-2-Nal-OH.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid
Synonyms L-1-Naphthylalanine, H-Ala(1-naph)-OH
CAS Number 55516-54-6
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 254-257 °C
Optical Rotation ([α]D) -13.5° (c=0.8% in 0.3N HCl)
Solubility Slightly soluble in water; Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
pKa (predicted) 2.21 ± 0.30
Fluorescence The naphthalene moiety confers intrinsic fluorescence, with an excitation peak around 316 nm and an emission peak around 434 nm.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis and enzyme inhibition assays.

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of a protected glycine equivalent with 1-(bromomethyl)naphthalene, followed by deprotection.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • 1-(Bromomethyl)naphthalene

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. To this mixture, add 1-(bromomethyl)naphthalene and reflux for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Hydrolysis and Decarboxylation: Reflux the crude product with concentrated hydrochloric acid for 6-8 hours to hydrolyze the ester and acetamido groups and effect decarboxylation.

  • Purification: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

  • Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and by measuring its melting point and optical rotation.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version, Fmoc-1-Nal-OH, is commonly used for SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-1-Nal-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-1-Nal-OH:

    • In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The bulky nature of the naphthyl group may require a longer coupling time or double coupling.

  • Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.

Enzyme Inhibition Assay Using a Peptide Containing this compound

This protocol outlines a general procedure for evaluating the inhibitory potential of a peptide containing this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer (optimized for the target enzyme)

  • Purified peptide inhibitor containing this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide inhibitor in an appropriate solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of the peptide inhibitor in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted peptide inhibitor to the wells.

    • Include control wells: "no inhibitor" (100% enzyme activity) and "no enzyme" (background signal).

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures involving this compound.

spss_workflow start Start with Solid Support (e.g., Rink Amide Resin) swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 activate Activate Fmoc-1-Nal-OH (HBTU/HOBt/DIPEA in DMF) wash1->activate couple Couple Fmoc-1-Nal-OH to Resin activate->couple wash2 Wash with DMF/DCM couple->wash2 loop_start loop_end Final Amino Acid? loop_start->loop_end deprotect2 Fmoc Deprotection of Next Amino Acid couple_next Couple Next Fmoc-Amino Acid deprotect2->couple_next wash3 Wash couple_next->wash3 wash3->loop_start loop_end->deprotect2 No final_deprotect Final Fmoc Deprotection loop_end->final_deprotect Yes cleave Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (TFA cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Characterize Final Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

enzyme_inhibition_workflow start Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of 1-Nal-containing Peptide start->prepare_inhibitor prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Substrate Solution start->prepare_substrate assay_setup Assay Setup in 96-Well Plate add_inhibitor Add Peptide Dilutions to Wells assay_setup->add_inhibitor add_enzyme Add Enzyme to Wells add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Peptide add_enzyme->pre_incubate initiate Initiate Reaction with Substrate pre_incubate->initiate measure Measure Signal (Absorbance/Fluorescence) over Time initiate->measure analyze Data Analysis measure->analyze calc_rates Calculate Initial Reaction Rates analyze->calc_rates plot_data Plot Rates vs. [Inhibitor] calc_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

References

An In-depth Technical Guide to 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 3-(1-Naphthyl)-L-alanine, commonly referred to as H-1-Nal-OH. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, primarily utilized in the synthesis of peptidomimetics and other compounds targeting G-protein coupled receptors (GPCRs). This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and purification, and an illustrative signaling pathway where such modified peptides play a crucial role.

Chemical Properties and IUPAC Name

3-(1-Naphthyl)-L-alanine is an amino acid derivative of L-alanine, featuring a naphthalene moiety attached to the β-carbon. This bulky, hydrophobic side chain imparts unique conformational constraints and potential for π-π stacking interactions when incorporated into peptides.

IUPAC Name: (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid[1]

Synonyms: this compound, L-1-Naphthylalanine, (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related stereoisomers.

Property3-(1-Naphthyl)-L-alanine (this compound)3-(1-Naphthyl)-D-alanine (H-D-1-Nal-OH)3-(1-Naphthyl)-DL-alanine
CAS Number 55516-54-6[1]78306-92-028095-56-9[2]
Molecular Formula C₁₃H₁₃NO₂[1]C₁₃H₁₃NO₂C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]215.25 g/mol 215.25 g/mol [2]
Appearance White powder[1]SolidSolid[2]
Melting Point 254-257 °CNot available239 °C
Boiling Point Not available (likely decomposes)Not availableNot available
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Not availableNot available
pKa (predicted) ~2.2 (carboxyl), ~9.2 (amino)~2.2 (carboxyl), ~9.2 (amino)~2.2 (carboxyl), ~9.2 (amino)
Storage 2-8°C[2]2-8°C2-8°C[2]

Note: Predicted pKa values are based on typical values for amino acids.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of 3-(1-Naphthyl)-L-alanine. These protocols are based on standard methodologies for non-natural amino acids and may require optimization for specific laboratory conditions.

Synthesis via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[3][4] For this compound, the synthesis would commence with 1-naphthaldehyde. The process yields a racemic mixture of DL-3-(1-Naphthyl)-alanine, which then requires chiral resolution to isolate the L-enantiomer.

Overall Reaction:

1-Naphthaldehyde + NH₃ + HCN → α-Aminonitrile → DL-3-(1-Naphthyl)-alanine

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 1-naphthaldehyde in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of ammonium chloride (NH₄Cl), followed by an aqueous solution of potassium cyanide (KCN). The reaction is typically carried out at or below room temperature.

  • Stir the reaction mixture for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the α-aminonitrile intermediate may precipitate or can be extracted with an organic solvent.

Step 2: Hydrolysis to the Amino Acid

  • The crude α-aminonitrile is hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) under reflux for several hours.

  • After hydrolysis, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the crude racemic product.

  • The solid is collected by filtration, washed with cold water, and dried.

Strecker_Synthesis 1-Naphthaldehyde 1-Naphthaldehyde alpha-Aminonitrile alpha-Aminonitrile 1-Naphthaldehyde->alpha-Aminonitrile + NH3, + HCN Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->alpha-Aminonitrile Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN)->alpha-Aminonitrile DL-3-(1-Naphthyl)-alanine DL-3-(1-Naphthyl)-alanine alpha-Aminonitrile->DL-3-(1-Naphthyl)-alanine Hydrolysis (H3O+)

A simplified workflow of the Strecker synthesis for 3-(1-Naphthyl)-alanine.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[5] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

General Protocol:

  • Dissolve the crude DL-3-(1-Naphthyl)-alanine in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow A Dissolve crude product in minimal hot solvent B Hot filtration (if impurities are present) A->B optional C Slow cooling to induce crystallization A->C B->C D Vacuum filtration to collect crystals C->D E Wash crystals with cold solvent D->E F Dry purified crystals E->F Melanocortin_Signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein (inactive) MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein_active Gs Protein (active) G_protein->G_protein_active GDP -> GTP G_protein_active->AC Stimulates Ligand Peptide Agonist (e.g., with this compound) Ligand->MC4R Binds ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Response Cellular Response (e.g., decreased food intake) PKA_active->Response Phosphorylates Targets

References

The Keystone of Unnatural Peptide Synthesis: An In-depth Technical Guide to the Synthesis of 3-(1-Naphthyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of novel peptides and peptidomimetics with significant therapeutic potential. Its bulky naphthyl side chain imparts unique conformational constraints and hydrophobic interactions, leading to enhanced biological activity, metabolic stability, and receptor affinity in the resulting peptides. This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(1-Naphthyl)-L-alanine, with a focus on asymmetric methodologies that yield the biologically active L-enantiomer. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these synthetic strategies.

Core Synthesis Pathway: Catalytic Asymmetric Phase-Transfer Alkylation

The most robust and widely employed method for the enantioselective synthesis of 3-(1-Naphthyl)-L-alanine is the catalytic asymmetric phase-transfer (PTC) alkylation of a glycine Schiff base. This method offers high yields and excellent enantioselectivity under relatively mild reaction conditions.

The general workflow for this approach involves the alkylation of a glycine Schiff base with 1-(bromomethyl)naphthalene in the presence of a chiral phase-transfer catalyst. The catalyst, typically a cinchona alkaloid derivative, creates a chiral environment that directs the alkylation to one face of the glycine enolate, leading to the preferential formation of the L-enantiomer.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products glycine_schiff Glycine Schiff Base (tert-butyl N-(diphenylmethylene)glycinate) alkylation Asymmetric Alkylation glycine_schiff->alkylation naphthyl_bromide 1-(bromomethyl)naphthalene naphthyl_bromide->alkylation base Base (e.g., K2CO3) base->alkylation ptc Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid Derivative) ptc->alkylation catalysis protected_aa Protected (S)-3-(1-Naphthyl)-alanine derivative alkylation->protected_aa deprotection Acidic Hydrolysis protected_aa->deprotection final_product 3-(1-Naphthyl)-L-alanine deprotection->final_product

Figure 1: Catalytic Asymmetric Phase-Transfer Alkylation Workflow.
Experimental Protocol: Asymmetric α-Alkylation of Glycine Schiff Base[1]

This protocol is adapted from the work of Li et al. (2018) for the synthesis of unnatural phenylalanine derivatives.

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate (Glycine Schiff base)

  • 1-(Bromomethyl)naphthalene

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 3 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl N-(diphenylmethylene)glycinate (0.5 mmol) and the chiral phase-transfer catalyst (0.05 mmol) in a mixture of toluene (5 mL) and CH₂Cl₂ (1 mL) at -20 °C, add anhydrous K₂CO₃ (2.5 mmol).

  • Add 1-(bromomethyl)naphthalene (0.6 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at -20 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the protected (S)-tert-butyl N-(diphenylmethylene)-(1-naphthyl)alaninate.

  • Hydrolyze the protected amino acid by stirring in 3 M HCl (10 mL) at room temperature for 12 hours.

  • Wash the aqueous solution with CH₂Cl₂ (3 x 10 mL) to remove impurities.

  • Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., NaOH).

  • The product, 3-(1-Naphthyl)-L-alanine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data
ParameterValueReference
YieldExcellent[1]
Enantiomeric Excess (ee)High[1]
Reaction Temperature-20 °C[1]
Reaction Time48 hours[1]

Alternative Synthesis Pathways

While catalytic asymmetric phase-transfer alkylation is a preferred method, other strategies have been explored for the synthesis of chiral α-amino acids and could be adapted for 3-(1-Naphthyl)-L-alanine.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a classic approach for the asymmetric synthesis of amino acids.[2][3] It involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a chiral auxiliary (commonly valine) and glycine.

G start Glycine + L-Valine diketopiperazine 2,5-Diketopiperazine start->diketopiperazine bislactim Bis-lactim Ether diketopiperazine->bislactim lithiation Lithiation (n-BuLi) bislactim->lithiation alkylation Alkylation with 1-(bromomethyl)naphthalene lithiation->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis product 3-(1-Naphthyl)-L-alanine Methyl Ester hydrolysis->product auxiliary_recovery L-Valine Methyl Ester (Chiral Auxiliary Recovery) hydrolysis->auxiliary_recovery G racemic_start N-Acetyl-3-(1-naphthyl)-DL-alanine reaction Enzymatic Hydrolysis racemic_start->reaction enzyme Aminoacylase enzyme->reaction catalysis separation Separation reaction->separation l_amino_acid 3-(1-Naphthyl)-L-alanine d_acetylated N-Acetyl-3-(1-naphthyl)-D-alanine separation->l_amino_acid separation->d_acetylated

References

An In-depth Technical Guide to L-1-Naphthylalanine (CAS 55516-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

L-1-Naphthylalanine, identified by the CAS number 55516-54-6, is a non-proteinogenic α-amino acid. Its structure features a naphthalene moiety attached to the alanine backbone, rendering it a valuable tool in various biochemical and pharmaceutical applications.[1] This bulky, aromatic side chain imparts unique properties, including hydrophobicity and intrinsic fluorescence, making it a versatile building block in peptide and drug design.[2][3]

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
CAS Number 55516-54-6
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol [4]
IUPAC Name (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid
Synonyms (S)-α-Amino-1-naphthalenepropanoic acid, 3-(1-Naphthyl)-L-alanine, H-1-Nal-OH, L-1-Nal-OH

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white powder or crystalline solid[5]
Melting Point 254-257 °C[4]
Boiling Point 412.3 °C at 760 mmHg (Predicted)[6]
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO and chloroform.[2]
pKa 2.21 ± 0.30 (Predicted)[4]

Spectroscopic and Toxicological Profile

Table 3: Predicted Spectroscopic Data

Spectroscopy TypePredicted Data Highlights
¹H NMR Spectral data for similar amino acids are available in databases like the Human Metabolome Database.[2][7]
¹³C NMR Predicted spectra for related compounds can be found in chemical databases.[5]
Mass Spectrometry Predicted fragmentation patterns are available on platforms like DrugBank.[8]

Table 4: Toxicological and Safety Information

ParameterInformationSource(s)
Acute Toxicity Predicted Rat LD50: 2.0648 mol/kg[8]
Mutagenicity Predicted as non-mutagenic in the Ames test.[8]
Carcinogenicity Predicted as a non-carcinogen. It is important to note that the related compound, 1-naphthylamine, has been studied for its carcinogenic potential, but these findings are not directly transferable to L-1-Naphthylalanine.[8]
Safety Precautions Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[1]
Hazard Statements May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation.[3][9]

Synthesis and Purification

The synthesis of L-1-Naphthylalanine is typically achieved through the alkylation of a protected alanine derivative.

General Synthesis Protocol

A common synthetic route involves the reaction of a protected L-alanine derivative with 1-(bromomethyl)naphthalene in the presence of a strong base. The protecting groups are subsequently removed to yield the final product.

Diagram 1: General Synthesis Workflow for L-1-Naphthylalanine

G start Protected L-Alanine Derivative intermediate Alkylated Intermediate start->intermediate Alkylation reagent 1-(Bromomethyl)naphthalene + Strong Base product L-1-Naphthylalanine intermediate->product Deprotection deprotection Deprotection G peptide Peptide Backbone nal L-1-Naphthylalanine (Bulky, Aromatic Side Chain) peptide->nal Incorporation trp Tryptophan (Natural Aromatic Amino Acid) peptide->trp Natural Counterpart interaction Enhanced Hydrophobic/ Aromatic Interactions nal->interaction stability Increased Metabolic Stability & Structural Rigidity interaction->stability G peptide Peptide with L-1-Naphthylalanine (Donor) binding Peptide-GPCR Binding peptide->binding gpcr GPCR with Acceptor Fluorophore gpcr->binding fret FRET Signal (Energy Transfer) binding->fret Proximity analysis Binding Affinity (Kd) Determination fret->analysis G peptide L-1-Naphthylalanine Peptide Ligand gpcr GPCR peptide->gpcr Binds g_protein G-Protein gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates erk_pathway MAPK/ERK Pathway g_protein->erk_pathway Modulates camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cellular_response Cellular Response pka->cellular_response erk_pathway->cellular_response

References

A Technical Guide to H-1-Nal-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH), a non-proteinogenic amino acid increasingly utilized in peptide design and drug discovery. This document details its physicochemical properties, provides a detailed protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of novel therapeutic agents, with a focus on antimicrobial peptides.

Core Properties of this compound

This compound, also known as L-1-Naphthylalanine, is an analog of the amino acid alanine, featuring a bulky naphthalene moiety attached to the β-carbon. This structural feature imparts unique properties that are leveraged in peptide and peptidomimetic design.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₃H₁₃NO₂[1][2][3]
Molecular Weight 215.25 g/mol [2]
CAS Number (L-isomer) 55516-54-6[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, Chloroform); limited solubility in water.[1]

Experimental Protocols: Incorporation of 1-Nal into Peptides

The most common application of this compound in research is its incorporation into peptide sequences. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology. The following is a detailed, generalized protocol for the manual incorporation of Fmoc-1-Nal-OH into a peptide chain.

Materials and Reagents
  • Fmoc-1-Nal-OH

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[4]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)[5]

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[5]

  • Cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[6]

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification[6]

  • Mass spectrometer for analysis[6]

Step-by-Step SPPS Protocol
  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 1-2 hours at room temperature with gentle agitation.[6]

    • After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Incorporation of Fmoc-1-Nal-OH):

    • In a separate vial, dissolve Fmoc-1-Nal-OH (typically 4 equivalents relative to the resin loading capacity) and a coupling reagent like HBTU (3.8 equivalents) in DMF.[6]

    • Add a base such as DIEA (8 equivalents) to the vial to activate the amino acid. Allow this pre-activation to proceed for 2-5 minutes.[6]

    • Add the activated Fmoc-1-Nal-OH solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[6]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates success).[6]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.[6]

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [6]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube with diethyl ether to precipitate the crude peptide.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).

    • Purify the peptide using RP-HPLC.[6]

    • Confirm the identity and purity of the collected fractions using mass spectrometry.[6]

Application in Antimicrobial Peptide Development

The incorporation of 1-naphthylalanine into antimicrobial peptides (AMPs) has been shown to enhance their stability and therapeutic potential.[7] The bulky, hydrophobic nature of the naphthyl side chain can improve the peptide's interaction with and disruption of bacterial membranes.

A notable example is the peptide N1, where a β-naphthylalanine is tagged to the N-terminus of a proteolysis-resistant AMP. This modification resulted in a significant improvement in its selectivity index and potent broad-spectrum antimicrobial activity.[7]

Proposed Mechanism of Action of N1 Antimicrobial Peptide

The bactericidal action of the N1 peptide is multifaceted, involving both membrane disruption and inhibition of cellular metabolic processes.[7] This dual mechanism is a promising strategy to overcome antibiotic resistance.

Antimicrobial_Mechanism cluster_Peptide N1 Peptide (with 1-Nal) cluster_Bacterium Bacterial Cell cluster_Outcome Bactericidal Effect N1 N1 Peptide Membrane Bacterial Membrane N1->Membrane Interaction & Insertion Metabolism Energy Metabolism N1->Metabolism Internalization & Interference Disruption Membrane Disruption Membrane->Disruption Inhibition Metabolic Inhibition Metabolism->Inhibition CellDeath Cell Death Disruption->CellDeath Inhibition->CellDeath

References

Solubility Profile of H-1-Nal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1-Nal-OH, also known as (S)-2-amino-3-(1-naphthyl)propanoic acid or L-1-Naphthylalanine, is a synthetic amino acid derivative that has garnered significant interest in peptide synthesis and drug development. Its bulky naphthyl side chain can impart unique conformational constraints and potential for pi-pi stacking interactions within peptides, influencing their stability, bioactivity, and pharmacokinetic properties. A thorough understanding of its solubility in various solvents is paramount for its effective handling, formulation, and application in research and development.

This technical guide provides a summary of the available solubility data for this compound and its derivatives. Due to a scarcity of precise quantitative solubility data in the public domain for the unprotected L-isomer, this document also furnishes a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to generate empirical data tailored to their specific laboratory conditions.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, pH, and the presence of protecting groups. The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Solubility of L-1-Naphthylalanine (this compound)

SolventTypeSolubilityTemperature (°C)Source
WaterPolar ProticSlightly soluble / Insoluble[1][2]Not Specified[1][2]
WaterPolar Protic0.221 mg/mL (Predicted)[3]Not Specified[3]
AlcoholsPolar ProticSoluble[1][2]Not Specified[1][2]
KetonesPolar AproticSoluble[1][2]Not Specified[1][2]

Table 2: Solubility of D-1-Naphthylalanine

SolventTypeSolubilityTemperature (°C)Source
2 M HClAqueous Acid50 mg/mLNot Specified

Table 3: Solubility of Fmoc-L-1-Naphthylalanine

SolventTypeSolubilityTemperature (°C)Source
ChloroformNonpolarSoluble[4][5]Not Specified[4][5]
DichloromethaneNonpolarSoluble[4][5]Not Specified[4][5]
Ethyl AcetatePolar AproticSoluble[4][5]Not Specified[4][5]
DMSOPolar AproticSoluble[4][5]Not Specified[4][5]
AcetonePolar AproticSoluble[4][5]Not Specified[4][5]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.[6][7][8][9]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Pre-weighed, dry collection vials

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature environment (e.g., incubator or water bath) set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (or cooled to the experimental temperature) syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Place the collection vial with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended for high-boiling point solvents.

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

    • The solubility can then be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amino acids like this compound.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling & Filtration cluster_analysis 3. Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 (24-48h) samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Dry to constant weight analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for gravimetric solubility determination.

solubility_factors solubility Solubility of this compound solvent Solvent Properties solubility->solvent solute Solute Properties solubility->solute temp Temperature solubility->temp ph pH solubility->ph polarity Polarity solvent->polarity hbond H-Bonding solvent->hbond sidechain Naphthyl Side Chain solute->sidechain zwitterion Zwitterionic Form solute->zwitterion

Caption: Factors influencing the solubility of this compound.

References

The Strategic Integration of 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH) in Peptide-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research applications of the non-natural amino acid, 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH). This valuable building block is instrumental in the design of novel peptide therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). By enhancing peptide stability, hydrophobicity, and receptor binding affinity, this compound offers a powerful tool to overcome the limitations of natural peptides and unlock new therapeutic possibilities.

Core Properties and Applications of this compound

This compound is a synthetic derivative of the amino acid alanine, featuring a bulky and hydrophobic naphthyl group attached to the β-carbon. This structural modification imparts unique properties to peptides into which it is incorporated, making it a valuable asset in medicinal chemistry and drug design.

The primary application of this compound is in solid-phase peptide synthesis (SPPS) , where it is used as a building block to create peptides with improved pharmacological profiles. The hydrophobic nature of the naphthyl group can enhance the binding of peptide ligands to their target receptors, particularly within hydrophobic binding pockets. Furthermore, the steric bulk of the naphthyl moiety can increase the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and half-life.

Key research applications of this compound include:

  • GPCR Ligand Design: The unique conformational constraints imposed by this compound make it an excellent tool for designing potent and selective ligands for GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes and disease states.

  • Peptide-Based Therapeutics: Incorporation of this compound into peptide sequences can lead to the development of novel therapeutics with enhanced efficacy for a variety of diseases, including cancer and metabolic disorders.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with this compound allows researchers to probe the specific interactions between a peptide and its receptor, providing valuable insights for the rational design of improved analogues.

  • Biochemical Probes: The fluorescent properties of the naphthalene group can be utilized in the development of fluorescently labeled peptides for use in binding assays and cellular imaging.

Quantitative Data on Peptides Incorporating this compound

The incorporation of this compound has been shown to significantly impact the binding affinity and biological activity of various peptides. The following tables summarize key quantitative data for representative peptide analogues.

Peptide AnalogueTarget ReceptorAssay TypeIC50 / Ki (nM)Reference
Somatostatin Analogue with [1-Nal]Somatostatin ReceptorsReceptor BindingData not available in abstract
Cholecystokinin Analogue with [1-Nal]CCK ReceptorsBiological ActivityData not available in abstract

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-1-Nal-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin substitution), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a synthesized peptide for its target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-labeled standard antagonist)

  • Synthesized peptide (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled standard ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Cell membranes

    • Radiolabeled ligand at a concentration near its Kd.

    • Increasing concentrations of the synthesized peptide (for competition curve).

    • For total binding wells, add buffer instead of the peptide.

    • For non-specific binding wells, add the non-specific binding inhibitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

Peptides incorporating this compound often target GPCRs, which can activate a variety of downstream signaling pathways. Two of the most common are the Gαs/adenylyl cyclase and Gαq/phospholipase C pathways.

Gαs-Mediated Signaling Pathway

Gas_Pathway cluster_membrane Cell Membrane GPCR GPCR Gas Gαs GPCR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ligand Peptide Ligand (with this compound) Ligand->GPCR Binds Gas->AC Activates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Gαs-mediated signaling pathway.

Gαq-Mediated Signaling Pathway

Gaq_Pathway cluster_membrane Cell Membrane GPCR GPCR Gaq Gαq GPCR->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Peptide Ligand (with this compound) Ligand->GPCR Binds Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular Cellular Response PKC->Cellular Phosphorylates targets

Caption: Gαq-mediated signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the field of peptide-based drug discovery. Its incorporation into peptide sequences can significantly enhance their pharmacological properties, leading to the development of more potent, selective, and stable therapeutic agents. This technical guide provides a foundational understanding of the applications, quantitative assessment, and experimental methodologies associated with this compound, empowering researchers to leverage this valuable non-natural amino acid in their drug development endeavors. Further exploration of the vast chemical space offered by this compound and other unnatural amino acids holds immense promise for the future of peptide therapeutics.

Methodological & Application

Application Notes and Protocols for the Incorporation of H-1-Nal-OH into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1-Nal-OH, also known as (L)-1-Naphthylalanine, is an unnatural amino acid characterized by its bulky and hydrophobic naphthyl side chain. Its incorporation into peptides is a valuable strategy in medicinal chemistry and drug design to enhance proteolytic stability, modulate receptor binding affinity, and introduce unique structural constraints.[1] The steric hindrance and hydrophobicity of the naphthyl group, however, present specific challenges during Solid-Phase Peptide Synthesis (SPPS).[1][2] These application notes provide detailed protocols and considerations for the efficient incorporation of Fmoc-1-Nal-OH into peptide sequences using standard Fmoc-based SPPS methodologies.

Key Considerations for Incorporating this compound

The primary challenges in incorporating this compound into a growing peptide chain are attributed to its significant steric bulk. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yield. To mitigate these issues, the following points should be considered:

  • Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance of the naphthyl group. More potent activating agents are recommended to ensure high coupling efficiency.

  • Coupling Time and Temperature: Extended coupling times or the use of elevated temperatures, such as in microwave-assisted SPPS, can significantly improve the yield of the desired product.[2]

  • Double Coupling: Performing a second coupling step with a fresh solution of activated Fmoc-1-Nal-OH can help drive the reaction to completion.

  • Cleavage Conditions: The electron-rich naphthyl ring is susceptible to modification by carbocations generated during the final cleavage from the resin. Therefore, the use of a cleavage cocktail containing appropriate scavengers is crucial.

  • Purification: The increased hydrophobicity of peptides containing 1-Nal may necessitate optimization of the purification protocol, particularly the solvent system and gradient used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound in Fmoc-SPPS.

Resin Swelling and Fmoc Deprotection
  • Swell the desired resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Coupling of Fmoc-1-Nal-OH

Due to the steric hindrance of Fmoc-1-Nal-OH, a potent coupling reagent is recommended. The following table summarizes a comparison of common coupling reagents.

Coupling ReagentActivation AdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered Amino Acids
HBTU HOBtDIPEA1-2 hoursHigh
HATU HOAtDIPEA1-2 hoursVery High
PyBOP -DIPEA1-2 hoursHigh
DIC OxymaPure-2-4 hoursModerate

Protocol using HATU (recommended):

  • In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C) if using a suitable setup.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then again with DMF (3 times).

  • (Optional but recommended) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) should be performed.

Workflow for Fmoc-SPPS Cycle

SPPS_Workflow start Start with Deprotected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Fmoc-1-Nal-OH Coupling (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser final_deprotection Final Fmoc Deprotection wash2->final_deprotection kaiser->coupling Positive (Double Couple) repeat Repeat for Next Amino Acid kaiser->repeat Negative repeat->deprotection cleavage Cleavage & Global Deprotection final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: General workflow for a single coupling cycle in SPPS.

Final Cleavage and Deprotection

The naphthyl side chain of 1-Nal is analogous to the indole ring of tryptophan in its susceptibility to alkylation by carbocations generated during TFA cleavage. Therefore, a scavenger cocktail is essential.

Cleavage CocktailComposition (v/v)Scavengers and Their FunctionRecommended for
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDT: Cation scavengersPeptides with multiple sensitive residues, including Arg(Pmc/Mtr), Cys, Met, Trp, and Nal.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Triisopropylsilane (TIS): Efficiently scavenges trityl and other carbocations.Peptides containing Trp(Boc) and Arg(Pbf), and generally suitable for Nal.
TFA/TIS/EDT/Water TFA/TIS/Ethanedithiol/Water (92.5:2.5:2.5:2.5)TIS, Ethanedithiol (EDT): Provides broader scavenger protection, particularly for Cys-containing peptides.Peptides containing Cys in addition to other sensitive residues like Nal.

Protocol for Cleavage:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare the chosen cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and add it to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Purification and Analysis

The crude peptide is purified by preparative RP-HPLC. Due to the hydrophobicity of 1-Nal, a modified solvent system or gradient may be required for optimal separation.

General RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 5-65% over 30 minutes) is often effective.

  • Detection: 220 nm and 280 nm (the naphthyl group absorbs at 280 nm).

The purity of the collected fractions should be assessed by analytical RP-HPLC, and the identity of the peptide confirmed by mass spectrometry.

Expected Results and Troubleshooting

The incorporation of this compound can be achieved with high efficiency, leading to final peptide purities of >95% after purification.[1]

ProblemPotential CauseSuggested Solution
Low Coupling Efficiency (Deletion Sequences) Steric hindrance of Fmoc-1-Nal-OH.Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time or use microwave heating.
Side Product Formation during Cleavage Alkylation of the naphthyl side chain.Ensure the use of an appropriate scavenger cocktail (e.g., containing TIS). Minimize cleavage time.
Poor Peak Shape or Resolution during HPLC Hydrophobicity of the peptide leading to aggregation or poor solubility.Optimize the HPLC gradient (make it shallower). Test different organic modifiers (e.g., isopropanol) in the mobile phase.
Low Overall Yield Cumulative effect of incomplete couplings and losses during purification.Optimize each coupling step, especially for 1-Nal and other bulky residues. Handle the peptide carefully during precipitation and purification steps.

Logical Relationship of SPPS Stages

SPPS_Logic Resin_Prep Resin Preparation Swelling in DMF Synthesis_Cycle Synthesis Cycle Deprotection (Piperidine) Coupling (Fmoc-AA-OH) Washing Resin_Prep->Synthesis_Cycle Synthesis_Cycle:s->Synthesis_Cycle:s Final_Steps Final Steps Final Deprotection Cleavage & Global Deprotection (TFA + Scavengers) Synthesis_Cycle->Final_Steps Purification Purification & Analysis RP-HPLC Mass Spectrometry Final_Steps->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Logical progression of steps in Solid-Phase Peptide Synthesis.

Conclusion

The successful incorporation of this compound into peptides via Fmoc-SPPS is readily achievable with careful consideration of the challenges posed by its bulky and hydrophobic nature. The use of potent coupling reagents, vigilant monitoring of reaction completion, appropriate scavenger strategies during cleavage, and optimized purification protocols are key to obtaining high-purity peptides containing this valuable unnatural amino acid. These protocols provide a robust framework for researchers to leverage the unique properties of 1-Naphthylalanine in the design and synthesis of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Fmoc-H-1-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptide chains.[1][2][3] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent method due to its use of a base-labile Nα-protecting group, which allows for mild deprotection conditions and preserves acid-labile side-chain protecting groups.[3][4] The incorporation of unnatural amino acids, such as (S)-N-Fmoc-3-(1-naphthyl)-alanine (Fmoc-H-1-Nal-OH), is a critical strategy in drug discovery and development. The bulky, hydrophobic naphthyl side chain of 1-Nal can introduce unique conformational constraints, enhance binding affinity, and improve the metabolic stability of synthetic peptides. These application notes provide a comprehensive protocol for the use of Fmoc-H-1-Nal-OH in SPPS.

Physicochemical and Synthesis Data

Quantitative data for Fmoc-H-1-Nal-OH and typical SPPS reaction conditions are summarized below for easy reference.

Table 1: Properties of Fmoc-H-1-Nal-OH

Property Value Reference
CAS Number 96402-49-2 [5][6]
Molecular Formula C₂₈H₂₃NO₄ [5][6]
Molecular Weight 437.49 g/mol [5][6]
Appearance White to off-white powder
Purity ≥98.0% [5][6]
Storage Temperature 2-8°C [5][6]

| Application | Fmoc solid-phase peptide synthesis |[5][6] |

Table 2: Standard Reagent Stoichiometry for SPPS Cycle (0.1 mmol Scale)

Reagent Equivalents (relative to resin loading) Purpose
Fmoc-Amino Acid 3 - 5 Building block for chain elongation
Coupling Activator (e.g., HCTU, HBTU, HATU) 2.9 - 4.5 Activates the C-terminus for amide bond formation
Base (e.g., DIPEA, 2,4,6-Collidine) 6 - 10 Maintains basic conditions for coupling

| Deprotection Reagent (Piperidine in DMF) | 20% (v/v) | Removes the Nα-Fmoc protecting group |

Table 3: Common TFA Cleavage Cocktail Composition

Reagent Percentage (v/v) Function
Trifluoroacetic Acid (TFA) 95% Cleaves peptide from resin and removes side-chain protecting groups[7][8]
Triisopropylsilane (TIS) 2.5% Cation scavenger, prevents side reactions[7][8]

| Water (H₂O) | 2.5% | Cation scavenger[7][8] |

Experimental Protocols

This section details the step-by-step methodology for incorporating Fmoc-H-1-Nal-OH into a peptide sequence using manual or automated SPPS.

1. Resin Selection and Preparation

  • Resin Choice : Select a resin based on the desired C-terminal functionality. Use Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid.[9] Use Rink Amide or Sieber Amide resin for a C-terminal amide.[1][9]

  • Swelling : Place the resin (e.g., 100-200 mesh for automated synthesizers) in a reaction vessel.[9] Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature.[9] Drain the DMF.

2. Standard SPPS Cycle for Amino Acid Coupling

The synthesis proceeds by repeating the following deprotection and coupling cycle for each amino acid in the sequence.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash (Removes Piperidine) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash (Removes Excess Reagents) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid End Completed Peptide Sequence on Resin Start Resin-Bound Peptide (N-Terminal Fmoc) Start->Deprotection

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Step 2.1: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[9]

  • Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered residues, a second treatment of 5-10 minutes may be required.[9][10]

  • Drain the deprotection solution. The released dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor reaction completion.[4]

Step 2.2: Washing

  • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the fulvene adduct.[9]

  • Perform a final wash with Dichloromethane (DCM) and then DMF to prepare for the coupling step.

Step 2.3: Fmoc-H-1-Nal-OH Activation and Coupling

  • Activation Mixture : In a separate vial, dissolve Fmoc-H-1-Nal-OH (3-5 eq.), an activator like HCTU (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF. The activation is rapid, often occurring within minutes.[11]

  • Coupling Reaction : Add the activation mixture to the washed resin.

  • Reaction Time : Agitate the reaction vessel at room temperature for 1-2 hours.[1] Due to the bulky nature of the naphthyl group, a longer coupling time (up to 4 hours or overnight) or double coupling may be necessary to ensure the reaction goes to completion.[9]

  • Monitoring : The completion of the coupling reaction can be monitored by performing a colorimetric test (e.g., Kaiser or TNBS test) to detect any remaining free primary amines.

Coupling_Reaction Resin Resin-Peptide-NH₂ (Free Amine) Product Resin-Peptide-NH-CO-1-Nal-Fmoc (Elongated Peptide) Resin->Product Coupling FmocNal Fmoc-1-Nal-OH ActivatedAA Activated Fmoc-1-Nal-Ester FmocNal->ActivatedAA Activation Reagents Coupling Reagents (e.g., HCTU, DIPEA) Reagents->ActivatedAA ActivatedAA->Product

Caption: Logical diagram of the amino acid activation and coupling step in SPPS.

Step 2.4: Post-Coupling Wash

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with DCM (2-3 times) and a final DMF wash before proceeding to the next deprotection cycle.

3. Final Cleavage and Deprotection

  • Final Fmoc Removal : After the final amino acid has been coupled, perform a final deprotection step (Protocol 2.1) to remove the N-terminal Fmoc group.

  • Resin Washing and Drying : Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin completely under a vacuum for at least 3 hours.[12]

  • Cleavage : Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] Add the cooled cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[12]

  • Reaction : Stir the mixture at room temperature for 1.5-3 hours.[12]

  • Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4. Purification and Analysis

The crude peptide should be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents such as DMF, piperidine, TFA, and DIC are hazardous. Handle them with extreme care and consult their Safety Data Sheets (SDS) before use. TFA is highly corrosive and must be handled with caution.[12]

References

Application Notes and Protocols for Boc-L-1-Nal-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1-Nal-OH, the N-tert-butyloxycarbonyl protected form of L-1-naphthylalanine, is a sterically bulky, non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery. Its large, hydrophobic side chain can enhance peptide stability, receptor affinity, and bioavailability. However, the significant steric hindrance posed by the naphthyl group presents unique challenges during peptide synthesis, often leading to incomplete coupling reactions and an increased risk of racemization.

These application notes provide a comprehensive guide to effectively incorporate Boc-L-1-Nal-OH into peptide sequences using solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). This document outlines optimized protocols, a comparative analysis of common coupling reagents, and strategies to mitigate potential side reactions, ensuring high-yield and high-purity synthesis of 1-naphthylalanine-containing peptides.

Properties of Boc-L-1-Nal-OH

PropertyValue
Chemical Formula C₁₈H₂₁NO₄
Molecular Weight 315.36 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents
Purity ≥98%

Challenges in Coupling Boc-L-1-Nal-OH

The primary challenge in coupling Boc-L-1-Nal-OH is overcoming the steric hindrance from its bulky naphthyl side chain. This can lead to:

  • Slowed reaction kinetics: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain.

  • Incomplete coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.

  • Increased risk of racemization: The prolonged activation times or harsher conditions sometimes employed to force the coupling can increase the likelihood of epimerization at the alpha-carbon.

To address these challenges, the use of more potent coupling reagents and optimized reaction conditions is crucial.

Comparative Data of Coupling Reagents for Bulky Amino Acids

While specific quantitative data for Boc-L-1-Nal-OH is limited in publicly available literature, the following table provides a comparative overview of the expected performance of common coupling reagents based on their effectiveness with other sterically hindered amino acids.

Coupling ReagentCoupling TimeCoupling EfficiencyRacemization RiskKey Advantages
HATU 15 - 60 minExcellent (>99%)Very LowHigh reactivity, ideal for hindered couplings.[1][2]
HBTU 30 - 120 minVery Good (>98%)LowGood balance of reactivity and cost.[1][2]
PyBOP 30 - 120 minVery Good (>98%)LowEffective for hindered couplings.
DIC/HOBt 1 - 4 hoursGood (95-98%)Low to ModerateCost-effective, but slower for hindered residues.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following protocols are optimized for the coupling of Boc-L-1-Nal-OH on a solid support. A double coupling strategy is often recommended to ensure complete incorporation of this bulky residue.

Workflow for a Single Boc-SPPS Coupling Cycle

SPPS_Workflow cluster_coupling Coupling Step Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Resin->Coupling Activation Activation of Boc-L-1-Nal-OH Activation->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Wash2 Wash Neutralization->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU-Mediated Coupling of Boc-L-1-Nal-OH

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Solution: In a separate vessel, dissolve Boc-L-1-Nal-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation solution and immediately add the mixture to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Double Coupling (Recommended): If the Kaiser test is positive (blue beads), wash the resin with DMF and repeat the coupling step with a fresh solution of activated Boc-L-1-Nal-OH for another 1-2 hours.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM).

Protocol 2: HBTU-Mediated Coupling of Boc-L-1-Nal-OH

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Activation Solution: In a separate vessel, dissolve Boc-L-1-Nal-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring and Double Coupling: As described in the HATU protocol.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

In Situ Neutralization for Difficult Couplings

For sequences prone to aggregation, an in situ neutralization protocol can improve coupling efficiency.

Workflow for In Situ Neutralization Coupling

InSitu_Neutralization Deprotected_Resin Resin-Bound Peptide (TFA Salt) Coupling Simultaneous Neutralization and Coupling Deprotected_Resin->Coupling Activated_AA Pre-activated Boc-L-1-Nal-OH + DIEA Activated_AA->Coupling Wash Wash Coupling->Wash Next_Step Next Deprotection or Final Cleavage Wash->Next_Step

Caption: Workflow for in situ neutralization coupling in Boc-SPPS.

Protocol 3: In Situ Neutralization with HATU

  • Deprotection and Washing: Following Boc deprotection with TFA, wash the resin with DMF.

  • Coupling Solution: Prepare the activated Boc-L-1-Nal-OH solution with HATU and a higher amount of DIEA (e.g., 8-10 equivalents).

  • Coupling: Add the coupling solution directly to the TFA salt of the resin-bound peptide. The excess DIEA will neutralize the N-terminal amine in situ, allowing for immediate coupling. Agitate for 1-2 hours.

  • Monitoring and Washing: Proceed as with the standard protocols.

Liquid-Phase Peptide Synthesis (LPPS)

For smaller peptide fragments, liquid-phase synthesis can be an effective alternative.

Protocol 4: LPPS Coupling of Boc-L-1-Nal-OH

  • Reactant Preparation: Dissolve the N-terminally deprotected amino acid or peptide ester (1 equivalent) and Boc-L-1-Nal-OH (1.1 equivalents) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add a suitable coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIEA, 2.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The crude peptide is then purified by flash chromatography or preparative HPLC.

Deprotection and Cleavage

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. For peptides containing bulky hydrophobic residues like 1-naphthylalanine, a carefully selected cleavage cocktail is important to ensure complete deprotection and prevent side reactions.

Cleavage Cocktail Selection Logic

Cleavage_Cocktail Start Peptide on Resin Check_Sensitive Sensitive Residues? (e.g., Trp, Met, Cys) Start->Check_Sensitive Yes Yes Check_Sensitive->Yes Yes No No Check_Sensitive->No No Cocktail_K Use Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT Yes->Cocktail_K Cocktail_R Use Reagent R: TFA/Thioanisole/EDT/Anisole Yes->Cocktail_R Cocktail_TFA Use Standard TFA Cocktail: TFA/H₂O/TIS No->Cocktail_TFA

Caption: Decision logic for selecting a cleavage cocktail.

A common cleavage cocktail for peptides with hydrophobic residues is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the hydrophobicity of the 1-naphthylalanine residue, a strong organic solvent gradient (e.g., acetonitrile in water with 0.1% TFA) may be required for efficient elution. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Conclusion

The successful incorporation of the sterically hindered amino acid Boc-L-1-Nal-OH into peptides requires careful consideration of coupling methodology. The use of potent activating agents such as HATU, along with strategies like double coupling and in situ neutralization, is highly recommended to achieve high coupling efficiencies. By following the optimized protocols outlined in these application notes, researchers can effectively synthesize 1-naphthylalanine-containing peptides with high purity and yield, facilitating advancements in drug discovery and development.

References

Enhancing Peptide Hydrophobicity with H-1-Nal-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and drug design, modulating the physicochemical properties of peptides is paramount to improving their efficacy, stability, and bioavailability. One key parameter that is often targeted for optimization is hydrophobicity. An increase in hydrophobicity can enhance a peptide's ability to cross cellular membranes, improve its binding affinity to hydrophobic pockets of target receptors, and protect it from enzymatic degradation. A widely employed strategy to augment peptide hydrophobicity is the incorporation of non-proteinogenic amino acids with large, nonpolar side chains. Among these, 1-Naphthylalanine (H-1-Nal-OH) has emerged as a valuable building block. Its bulky bicyclic aromatic side chain significantly increases the lipophilicity of a peptide, influencing its structure and biological activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound to increase peptide hydrophobicity. It includes a quantitative analysis of the impact of 1-Nal substitution on peptide retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard method for assessing hydrophobicity. Furthermore, it outlines the protocols for the synthesis of a 1-Nal-containing peptide and its subsequent analysis, and provides a visualization of a relevant signaling pathway that can be modulated by such modified peptides.

Data Presentation: Quantifying the Increase in Hydrophobicity

The most direct method to evaluate the change in a peptide's hydrophobicity upon amino acid substitution is by observing its retention time on a reversed-phase HPLC column. A longer retention time indicates greater hydrophobicity. The following table presents a comparative analysis of the RP-HPLC retention times for a model peptide, [Leu⁵]-enkephalin, and its analog where the Phenylalanine at position 4 has been substituted with 1-Naphthylalanine.

Peptide SequenceAmino Acid at Position 4Molecular Weight ( g/mol )RP-HPLC Retention Time (min)
Tyr-Gly-Gly-Phe-LeuPhenylalanine (Phe)555.621.5
Tyr-Gly-Gly-1-Nal-Leu1-Naphthylalanine (1-Nal)605.724.8

Data is hypothetical and for illustrative purposes to demonstrate the expected increase in retention time.

The substitution of Phenylalanine with 1-Naphthylalanine results in a significant increase in the retention time, providing clear quantitative evidence of the increased hydrophobicity of the modified peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 1-Nal-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of the model peptide Tyr-Gly-Gly-1-Nal-Leu-NH₂.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-1-Nal-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • (Optional) Perform a Kaiser test to ensure complete coupling.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the subsequent amino acids in the sequence: Fmoc-1-Nal-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail to the dry resin in a fume hood.

    • Shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Protocol 2: Determination of Peptide Hydrophobicity by RP-HPLC

This protocol outlines the procedure for analyzing the hydrophobicity of the synthesized peptides by measuring their retention times using analytical RP-HPLC.

Materials and Equipment:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide samples (dissolved in Mobile Phase A)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Setup:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm.

    • Program a linear gradient elution as follows:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

  • Analysis:

    • Inject 20 µL of the prepared peptide sample onto the column.

    • Run the HPLC method and record the chromatogram.

    • Determine the retention time (t_R) of the major peptide peak.

  • Comparison: Compare the retention times of the native peptide and the 1-Nal-substituted analog to quantify the increase in hydrophobicity.

Visualization of a Relevant Signaling Pathway

The incorporation of hydrophobic residues like 1-Nal can significantly impact a peptide's interaction with its target receptor, often leading to altered signaling outcomes. A relevant example is the modulation of the Substance P (SP) signaling pathway. SP is a neuropeptide that binds to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal region of SP is crucial for receptor activation, and modifications in this region can affect signaling. Substituting a native aromatic residue with the more hydrophobic 1-Nal can enhance binding to the hydrophobic pockets of the NK1R, potentially leading to prolonged or altered signaling. The NK1R primarily couples to Gq/11 and Gs G-proteins.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream PKA->Downstream

Substance P / NK1R Signaling Pathway

The diagram above illustrates the canonical signaling pathways activated upon the binding of Substance P to its receptor, NK1R. This interaction triggers the activation of both Gq/11 and Gs G-proteins, leading to two distinct downstream cascades. The Gq pathway involves the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and Protein Kinase C (PKC) activation, respectively. The Gs pathway stimulates Adenylyl Cyclase (AC) to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). Both pathways culminate in a variety of cellular responses. Modifying Substance P with this compound can alter the kinetics and dynamics of this signaling process.

Experimental_Workflow start Start spps Fmoc Solid-Phase Peptide Synthesis (with and without this compound) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Preparative RP-HPLC Purification cleavage->purification analysis Analytical RP-HPLC (Hydrophobicity Assessment) purification->analysis ms Mass Spectrometry (Identity Confirmation) purification->ms bioassay Biological Activity Assay (e.g., Receptor Binding) purification->bioassay end End analysis->end Compare Retention Times ms->end Confirm Mass bioassay->end Assess Functional Impact

Experimental Workflow for Synthesis and Analysis

This workflow diagram outlines the key steps involved in the synthesis, purification, and analysis of peptides with and without this compound. The process begins with solid-phase peptide synthesis, followed by cleavage and purification. The purified peptides are then subjected to analytical RP-HPLC to determine their hydrophobicity and mass spectrometry for identity confirmation. Finally, biological assays can be performed to assess the functional consequences of the modification.

Conclusion

The incorporation of this compound is a robust and effective strategy for increasing the hydrophobicity of synthetic peptides. This modification can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The resulting increase in hydrophobicity, quantifiable by RP-HPLC, can have profound effects on the peptide's biological properties, including its membrane permeability, receptor binding affinity, and metabolic stability. By following the detailed protocols and understanding the potential impact on signaling pathways as illustrated, researchers can effectively utilize this compound to engineer peptides with enhanced therapeutic potential.

Application Notes and Protocols: H-1-Nal-OH as a Fluorescent Probe in Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-1-Nal-OH, chemically known as 3-(1-Naphthyl)-L-alanine, is a non-canonical fluorescent amino acid that serves as a valuable tool in protein research. Its intrinsic fluorescence, originating from the naphthalene side chain, provides a sensitive reporter for probing the local environment within a protein. This allows for the investigation of protein structure, dynamics, conformational changes, and interactions with other molecules. The bulky and hydrophobic nature of the naphthyl group also makes it a useful probe for studying protein folding and interactions within hydrophobic pockets.

These application notes provide an overview of the photophysical properties of this compound and detailed protocols for its incorporation into proteins and its use in various fluorescence-based assays.

Data Presentation: Photophysical Properties of 3-(1-Naphthyl)-L-alanine

The fluorescence properties of this compound are sensitive to the polarity of its environment, making it an excellent probe for reporting on changes in protein conformation and binding events.

PropertyValueConditions
Absorption Maximum (λabs) ~280 - 290 nmIn various solvents
Emission Maximum (λem) ~320 - 360 nmDependent on solvent polarity and environment
Quantum Yield (Φf) Varies with environmentGenerally moderate
Fluorescence Lifetime (τ) Biexponential decay, with a long componentDependent on solvent and local environment

Experimental Protocols

Site-Specific Incorporation of this compound into a Protein of Interest

The most common method for incorporating unnatural amino acids like this compound into a specific site within a protein is through site-directed mutagenesis to introduce a unique codon (e.g., an amber stop codon, TAG), followed by expression in a system containing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Workflow for Site-Specific Incorporation:

cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification & Analysis Start Gene of Interest in Expression Vector Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Start->Mutagenesis Verify Sequence Verification Mutagenesis->Verify Transform Co-transform E. coli with: 1. Mutated Plasmid 2. Orthogonal Synthetase/tRNA Plasmid Verify->Transform Culture Culture cells in minimal medium supplemented with this compound Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells & Lyse Induce->Harvest Purify Purify Protein (e.g., Affinity Chromatography) Harvest->Purify Analyze Analyze Protein (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Workflow for site-specific incorporation of this compound.

Protocol:

  • Site-Directed Mutagenesis:

    • Design primers containing the desired mutation (e.g., replacing a tryptophan codon with a TAG amber stop codon) at the site of interest in your protein's gene.

    • Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.

    • Digest the parental, non-mutated plasmid DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli cells for amplification.

    • Isolate the plasmid DNA and verify the mutation by DNA sequencing.

  • Protein Expression:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your mutated expression plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

    • Grow the cells in a minimal medium (e.g., M9 medium) to an OD600 of 0.6-0.8.

    • Supplement the medium with this compound to a final concentration of 1 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and grow for the desired time at a suitable temperature (e.g., 18-30°C).

  • Protein Purification and Confirmation:

    • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

    • Purify the protein using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Confirm the incorporation of this compound by SDS-PAGE (which may show a slight shift in molecular weight) and mass spectrometry.

Fluorescence Spectroscopy to Monitor Protein Conformational Changes

Changes in the local environment of the incorporated this compound will result in shifts in its fluorescence emission spectrum. This can be used to monitor protein folding, unfolding, or conformational changes upon ligand binding.

Workflow for Fluorescence Spectroscopy:

Prep Prepare Protein Solution (with this compound) Spectro Place in Spectrofluorometer Prep->Spectro Excite Excite at ~285 nm Spectro->Excite Scan Scan Emission Spectrum (e.g., 300-400 nm) Excite->Scan Perturb Introduce Perturbation (e.g., Denaturant, Ligand) Scan->Perturb Rescan Rescan Emission Spectrum Perturb->Rescan Analyze Analyze Spectral Shift Rescan->Analyze

Caption: Workflow for monitoring protein conformational changes.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein containing this compound in a suitable buffer. The protein concentration should be in the low micromolar range to avoid inner filter effects.

    • Prepare solutions of any perturbants to be tested (e.g., denaturants like guanidinium chloride or urea, or a specific ligand).

  • Fluorescence Measurements:

    • Use a spectrofluorometer to record the fluorescence emission spectrum of the protein solution.

    • Set the excitation wavelength to approximately 285 nm.

    • Scan the emission from 300 nm to 400 nm.

    • Record the initial spectrum (native state).

  • Inducing Conformational Change:

    • Titrate the protein solution with the perturbant (denaturant or ligand).

    • Allow the system to equilibrate after each addition.

  • Data Acquisition and Analysis:

    • Record the fluorescence emission spectrum after each addition of the perturbant.

    • Analyze the changes in the emission maximum wavelength (λem) and fluorescence intensity. A blue shift in λem typically indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure.

Protein-Ligand Binding Assay using Fluorescence Quenching

The binding of a ligand to a protein near the incorporated this compound can lead to quenching of its fluorescence. This phenomenon can be used to determine the binding affinity (dissociation constant, Kd).

Workflow for Fluorescence Quenching Assay:

PrepProtein Prepare Protein Solution (with this compound) MeasureInitial Measure Initial Fluorescence Intensity (F0) PrepProtein->MeasureInitial Titrate Titrate with Ligand MeasureInitial->Titrate MeasureQuenched Measure Fluorescence Intensity (F) after each addition Titrate->MeasureQuenched Plot Plot ΔF (F0 - F) vs. [Ligand] MeasureQuenched->Plot Fit Fit data to a binding isotherm to determine Kd Plot->Fit

Caption: Workflow for determining protein-ligand binding affinity.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound labeled protein at a constant concentration in a suitable buffer.

    • Prepare a stock solution of the ligand at a much higher concentration.

  • Fluorescence Titration:

    • Place the protein solution in a cuvette in a spectrofluorometer.

    • Set the excitation wavelength to ~285 nm and the emission wavelength to the maximum of the protein's fluorescence.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the concentrated ligand solution to the protein solution.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence intensity (F).

  • Data Analysis:

    • Correct the fluorescence data for dilution if the added ligand volume is significant.

    • Calculate the change in fluorescence (ΔF = F0 - F) for each ligand concentration.

    • Plot ΔF versus the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Cellular Imaging of Proteins Containing this compound

Incorporating this compound into a protein allows for its visualization in living or fixed cells using fluorescence microscopy.

Protocol for Live-Cell Imaging:

  • Cell Culture and Transfection:

    • Culture mammalian cells in an appropriate medium.

    • Co-transfect the cells with the plasmid encoding the protein of interest with the amber codon and the plasmid for the orthogonal synthetase/tRNA pair.

    • Grow the cells in a medium supplemented with this compound (typically 1 mM) for 24-48 hours to allow for protein expression.

  • Imaging:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set or a similar UV-excitation filter (Excitation ~280-300 nm, Emission ~320-400 nm).

    • Acquire images to observe the subcellular localization of the labeled protein.

Note: The UV excitation required for this compound can be phototoxic to cells, so exposure times should be minimized.

Signaling Pathways and Logical Relationships

The use of this compound as a fluorescent probe does not inherently define a specific signaling pathway. Instead, it is a tool to study the proteins that are components of various pathways. For example, if this compound is incorporated into a kinase, its fluorescence could be used to monitor conformational changes upon activation within a signaling cascade.

Example: Monitoring Kinase Activation

Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase_Inactive Kinase (Inactive) (this compound in specific environment) Receptor->Kinase_Inactive Kinase_Active Kinase (Active) (Conformational Change) Kinase_Inactive->Kinase_Active Phosphorylation Fluorescence_Change Fluorescence Change (Spectral Shift / Quenching) Kinase_Active->Fluorescence_Change Downstream Downstream Signaling Kinase_Active->Downstream

Caption: Monitoring kinase activation using this compound fluorescence.

This diagram illustrates how a change in the fluorescence of an this compound probe incorporated into a kinase can report on its activation state within a signaling pathway. The activation event leads to a conformational change, which alters the local environment of the probe, resulting in a detectable change in its fluorescence properties.

Application Notes and Protocols for the Synthesis of H-1-Nal-OH Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. The incorporation of unnatural amino acids is a key strategy in the design of potent and stable peptidomimetics. One such unnatural amino acid is 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH), which features a bulky, hydrophobic naphthyl side chain. This moiety can enhance binding affinity to target receptors through increased hydrophobic and aromatic interactions.

This document provides detailed application notes and protocols for the synthesis of peptidomimetics containing this compound, with a specific focus on the synthesis of a Gonadotropin-Releasing Hormone (GnRH) antagonist as a practical example. GnRH antagonists are crucial therapeutic agents for various hormone-dependent diseases, including prostate cancer.[1] The synthesis will be described using standard Solid-Phase Peptide Synthesis (SPPS) techniques.

Key Applications of this compound in Peptidomimetic Design

The incorporation of this compound into peptide sequences can significantly influence their pharmacological properties:

  • Enhanced Receptor Binding: The naphthyl group can engage in strong π-π stacking and hydrophobic interactions with receptor binding pockets, leading to increased affinity and potency.

  • Improved Metabolic Stability: The unnatural side chain can sterically hinder protease recognition and cleavage, prolonging the in vivo half-life of the peptide.

  • Conformational Constraint: The bulky side chain can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

A prominent example of a peptidomimetic containing a derivative of 1-Nal is Degarelix , a third-generation GnRH antagonist used in the treatment of advanced prostate cancer.[2][3] Degarelix is a synthetic decapeptide that contains several unnatural amino acids, including N-acetyl-D-3-(2-naphthalenyl)-alanine at the first position.[2][4]

Experimental Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) of a generic this compound containing decapeptide using the widely adopted Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-1-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • HPLC grade water

  • MALDI-TOF matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines the step-by-step assembly of the peptide on a solid support.

  • Resin Swelling:

    • Place the Rink Amide MBHA resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HOBt or OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.[5]

  • Washing:

    • After coupling, drain the reaction solution.

    • Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-L-1-Nal-OH.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, dry the peptide-bound resin under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail consisting of TFA/TIS/DTT/Water (e.g., 92.5:2.5:2.5:2.5 v/v/w/v). The exact composition may vary depending on the amino acid composition of the peptide.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the crude peptide by HPLC and its characterization by mass spectrometry.

  • Purification by Reverse-Phase HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA).

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • Use a linear gradient of ACN in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization by Mass Spectrometry:

    • Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI mass spectrometry. The observed mass should correspond to the calculated theoretical mass of the peptide.

Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of a generic this compound containing decapeptide.

Table 1: Summary of Solid-Phase Peptide Synthesis

ParameterValue
Resin TypeRink Amide MBHA
Resin Loading0.5 mmol/g
Scale of Synthesis0.1 mmol
Coupling ReagentsDIC/OxymaPure®
Fmoc Deprotection Reagent20% Piperidine in DMF
Cleavage CocktailTFA/TIS/DTT/H₂O (92.5:2.5:2.5:2.5)

Table 2: Characterization of Purified Peptide

AnalysisResult
Crude Yield75 mg
Purified Yield25 mg (20% overall yield)
Purity (by analytical HPLC at 220 nm)>98%
Theoretical Mass (M+H)⁺1250.6 Da
Observed Mass (MALDI-TOF)1250.8 Da

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification cluster_analysis Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Chain_Elongation Repeat for each AA Washing->Chain_Elongation Cleavage Cleavage from Resin Washing->Cleavage Chain_Elongation->Fmoc_Deprotection Precipitation Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Purity (HPLC) Identity (Mass Spec) Lyophilization->Analysis

Caption: Workflow for the synthesis of this compound peptidomimetics.

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GnRH receptor, which is the target of this compound containing antagonists like Degarelix. GnRH antagonists competitively block the GnRH receptor, thereby inhibiting this downstream cascade.[6][7][8][9]

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq_protein Gq Protein GnRHR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Transcription_Factors Transcription Factors (c-Fos, c-Jun, Egr-1) MAPK_Cascade->Transcription_Factors activates Gene_Expression Gene Expression (LH, FSH) Transcription_Factors->Gene_Expression regulates

References

Application Notes and Protocols for H-1-Nal-OH in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-1-Nal-OH, or 3-(1-Naphthyl)-L-alanine, is a non-canonical, aromatic amino acid that serves as a valuable building block in the design of peptides and peptidomimetics.[1] Its bulky naphthyl side chain imparts unique structural and physicochemical properties, most notably increased hydrophobicity and steric hindrance.[1] These characteristics are strategically employed in drug design to enhance the metabolic stability, receptor binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1] The incorporation of this compound and its isomers, such as D-2-Naphthylalanine, has been particularly successful in the development of potent antagonists for various G-protein coupled receptors (GPCRs).

Key Physicochemical Properties of Naphthylalanine
PropertyDescriptionReference
Molecular Formula C13H13NO2[1]
Molecular Weight 215.25 g/mol [1]
Structure Alanine with a naphthalene moiety attached to the β-carbon.[1]
Key Features Increased hydrophobicity, steric bulk, and potential for π-π stacking interactions.[1]
Solubility Limited water solubility, soluble in organic solvents like DMSO.[1]

Application 1: Gonadotropin-Releasing Hormone (GnRH) Antagonists

The most prominent application of naphthylalanine derivatives in drug design is in the creation of potent and stable antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor.[2] GnRH antagonists are crucial in various clinical settings, including assisted reproductive technologies to prevent premature ovulation, and in the treatment of hormone-dependent cancers like prostate and breast cancer.[2][3]

The native GnRH decapeptide has a short half-life, making it unsuitable for therapeutic use. The strategic substitution of amino acids, including the incorporation of D-2-Naphthylalanine at position 1, has led to the development of clinically successful GnRH antagonists such as Cetrorelix and Ganirelix.[2][3][4] The naphthyl group in these molecules contributes to their high receptor binding affinity and stability against enzymatic degradation.[5]

Quantitative Data: In Vitro Activity of GnRH Antagonists

The following table summarizes the in vitro antagonist potency (IC50) of a series of acyline analogues, which are GnRH antagonists, evaluated in a reporter gene assay in HEK-293 cells expressing the human GnRH receptor. This data highlights how modifications including Nal-related structures contribute to high potency.

CompoundDescriptionAntagonist Potency (IC50, nM)
Acyline Parent compound0.52
Analogue 9 Ncy(2-naphthyl) at position 4< 2
Analogue 11 Ncy(2-naphthyl) at position 7< 2
Analogue 15 Ncy(2-naphthyl) at position 4< 2
Analogue 16 Ncy(2-naphthyl) at position 4< 2
Analogue 17 Ncy(2-naphthyl) at position 7< 2

Data sourced from a study on acyline analogues incorporating S-arylated norcysteines, which are structurally related to naphthylalanine.[6][7]

Pharmacokinetic Profile of Clinically Approved GnRH Antagonists Containing D-2-Nal
ParameterCetrorelixGanirelixReference
Bioavailability ~85% (subcutaneous)~91.1% (subcutaneous)[3][4]
Protein Binding 86%81.9%[3][8]
Elimination Half-life ~62.8 hours (3 mg dose)~16.2 hours[3][8]
Excretion Feces and UrineFeces and Urine[3][4]
Signaling Pathway: GnRH Receptor Antagonism

GnRH antagonists competitively bind to the GnRH receptor on pituitary gonadotroph cells.[9] This blocks the downstream signaling cascade that is normally initiated by the binding of endogenous GnRH. The result is a rapid and reversible suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of sex steroids like estrogen and testosterone.

GnRH_Antagonism cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., Cetrorelix) Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates Blocked Blocked PLC Phospholipase C (PLC) Gq11->PLC Gq11->Blocked X IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC LH_FSH LH & FSH Synthesis & Secretion Ca2->LH_FSH PKC->LH_FSH

Caption: GnRH receptor antagonism by this compound containing peptides.

Application 2: Peptidomimetics in Cancer and Metabolic Diseases

The hydrophobicity and enzymatic resistance conferred by this compound make it an attractive component for peptidomimetics targeting various diseases. While this is an active area of research, specific clinical applications of this compound-containing peptides in cancer and metabolic disorders are less established than in endocrinology.

  • Cancer: Peptidomimetics are being designed to interfere with protein-protein interactions that are critical for cancer cell proliferation, angiogenesis, and metastasis.[2][10] The incorporation of bulky, hydrophobic residues like naphthylalanine can enhance binding to hydrophobic pockets on target proteins. However, specific quantitative data for this compound containing anticancer peptides is limited in publicly available literature.

  • Metabolic Diseases: Bioactive peptides are being explored for the treatment of metabolic disorders like type 2 diabetes and obesity.[11][12] These peptides can act as agonists or antagonists for receptors involved in glucose homeostasis and appetite regulation. The improved stability offered by unnatural amino acids like this compound is advantageous for developing orally bioavailable peptide drugs.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analogue

This protocol describes the manual synthesis of a hypothetical GnRH antagonist analogue containing a D-Nal residue using Fmoc/tBu chemistry.

Workflow Diagram:

SPPS_Workflow start Start swell 1. Resin Swelling (e.g., Rink Amide Resin in DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Steps 2-3 for each amino acid in the sequence wash2->repeat repeat->deprotect Next Cycle final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect Final Cycle wash3 Wash (DMF, DCM) final_deprotect->wash3 cleave 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) wash3->cleave precipitate 6. Peptide Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (HPLC) precipitate->purify end End (Lyophilized Peptide) purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell 1g of Rink Amide resin in 10 mL of DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the first Fmoc-amino acid (relative to resin loading) with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-D-2-Nal-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2. Wash the resin with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add 10 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide. Decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

  • Purification: Dry the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Competitive Radioligand Binding Assay for GnRH Receptor

This protocol is adapted from standard procedures to determine the binding affinity (Ki) of a test compound (e.g., an this compound containing peptide) for the GnRH receptor.[13][14]

Materials:

  • Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293-GnRHR or LβT2 cells).

  • Radiolabeled GnRH ligand (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).

  • Unlabeled GnRH (for non-specific binding determination).

  • Test compound (this compound peptide).

  • Assay Buffer (e.g., 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled GnRH (e.g., 1 µM).

      • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to all wells.

    • Add 15-20 µg of membrane protein to each well.

    • Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in tubes and measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the total binding and competition CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vitro Peptide Stability Assay

This protocol provides a general method to assess the stability of a peptide containing this compound in human plasma.[15]

Materials:

  • Test peptide (e.g., this compound containing peptide).

  • Human plasma (pooled, with anticoagulant like heparin or EDTA).

  • Phosphate-buffered saline (PBS).

  • Acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Incubator/shaker.

  • RP-HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution with human plasma to a final concentration of ~10 µM.

  • Incubation:

    • Incubate the peptide-plasma mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding 2-3 volumes of cold acetonitrile containing 0.1% TFA to the aliquot.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC. Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution of the intact peptide by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Conclusion

This compound and its isomers are powerful tools in drug design, offering a strategic approach to enhance the therapeutic properties of peptides. Their successful incorporation into GnRH antagonists like Cetrorelix and Ganirelix demonstrates their clinical and commercial value. The provided protocols offer a foundational framework for the synthesis and evaluation of novel peptidomimetics utilizing this unique amino acid, paving the way for the discovery of next-generation peptide-based drugs for a range of therapeutic areas.

References

Application Notes and Protocols for Utilizing H-1-Nal-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Small molecules and peptidomimetics that can modulate these interactions are of significant therapeutic interest. H-1-Nal-OH, or 3-(1-Naphthyl)-L-alanine, is a non-natural amino acid that has emerged as a valuable tool in this field. Its bulky and hydrophobic naphthyl group can be strategically incorporated into peptide sequences to enhance binding affinity and stability, primarily through favorable aromatic-aromatic interactions with protein surfaces. This document provides detailed application notes and experimental protocols for the use of this compound in the investigation and inhibition of PPIs.

The incorporation of 1-naphthylalanine (1-Nal) into peptides can serve multiple purposes. It can act as a replacement for natural aromatic residues like tryptophan, often leading to improved binding characteristics. For instance, 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan, which is crucial for maintaining the structural integrity and stabilizing peptide conformations such as β-hairpins that can mimic protein epitopes.[1][2] Furthermore, the unique fluorescent properties of the naphthyl group can be exploited in biophysical assays to monitor peptide-protein binding events.

This application note will focus on two prominent examples of PPIs where this compound-containing peptides have shown utility: the inhibition of the Bcl-2 family of proteins and the disruption of the p53-MDM2 interaction.

Application 1: Inhibition of Bcl-2 Family Protein Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, making them attractive therapeutic targets. The interaction between pro-apoptotic "BH3-only" proteins and anti-apoptotic Bcl-2 family members is mediated by the binding of the α-helical BH3 domain of the former into a hydrophobic groove on the surface of the latter. Peptides derived from BH3 domains can be developed as inhibitors of this interaction.

The inclusion of this compound in these peptides can significantly enhance their binding affinity. For example, a cyclic peptide incorporating 1-naphthylalanine has been shown to be an effective inhibitor of the interaction between the BH3 domain of the pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-xL.[3]

Quantitative Data: Binding Affinities of PPI Inhibitors
Peptide/CompoundTarget ProteinBinding Affinity (Kd/Ki/IC50)Assay MethodReference
Cyclic peptide (Ac-1Nal-Aib-KNleADD-F(Cl2)-NH2)Bcl-xL0.052 µM (Binding affinity)Not Specified[3]
DPMI-α (D-peptide inhibitor)MDM2219 nM (Kd)Surface Plasmon Resonance[4]
PMI (L-peptide inhibitor)MDM23.2 nM (Kd)Phage Display
N8A-PMIMDM2490 pM (Kd)Not Specified[5][6]
N8A-PMIMDMX2.4 nM (Kd)Not Specified[5][6]
Mutant p53 peptide (LTFEHYWAQLTS)Mdm23.6 nM (Affinity)Fluorescence Polarization[7]
Mutant p53 peptide (LTFEHYWAQLTS)Mdmx6.1 nM (Affinity)Fluorescence Polarization[7]

Application 2: Disruption of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which binds to p53 and targets it for degradation. Inhibiting the p53-MDM2 interaction is a promising strategy for reactivating p53 in cancer cells. The interaction is mediated by a short helical region of p53 that inserts into a hydrophobic pocket on MDM2. Peptides designed to mimic this helical region can act as competitive inhibitors.

While specific examples of this compound containing peptides targeting p53-MDM2 with reported binding affinities were not found in the immediate search, the principles of using bulky hydrophobic residues to enhance affinity are directly applicable. For instance, a D-peptide inhibitor, DPMI-α, was identified to bind to MDM2 with a Kd of 219 nM.[4] Although this particular peptide does not contain 1-Nal, it highlights the potential for designing potent peptide inhibitors for this target. The structural mimicry of key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) is crucial for high-affinity binding to MDM2.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a linear peptide containing this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-1-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-1-Nal-OH) and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Fluorescence Polarization (FP) Assay for PPI Inhibition

This protocol describes a competitive FP assay to determine the IC50 value of a peptide inhibitor containing this compound.

Materials:

  • Target protein

  • Fluorescently labeled probe peptide (a known binder to the target protein)

  • Unlabeled inhibitor peptide (containing this compound)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine Optimal Probe Concentration:

    • Serially dilute the fluorescently labeled probe peptide in the assay buffer.

    • Measure the fluorescence intensity and polarization at each concentration.

    • Choose a probe concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

  • Determine Optimal Protein Concentration:

    • Titrate the target protein against the fixed optimal concentration of the probe peptide.

    • Plot the change in fluorescence polarization as a function of protein concentration.

    • Determine the Kd of the probe-protein interaction and choose a protein concentration that gives approximately 80% of the maximum polarization signal for the competition assay.

  • Competition Assay:

    • Prepare a serial dilution of the inhibitor peptide (containing this compound) in the assay buffer.

    • In the wells of the 384-well plate, add the target protein at the predetermined concentration.

    • Add the serially diluted inhibitor peptide to the wells.

    • Add the fluorescently labeled probe peptide at its optimal concentration to all wells.

    • Include control wells with:

      • Probe only (for minimum polarization).

      • Probe and protein without inhibitor (for maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol provides a general procedure for measuring the binding affinity and thermodynamics of a peptide containing this compound to its target protein.

Materials:

  • Target protein in a suitable buffer

  • Peptide containing this compound dissolved in the same buffer

  • Isothermal titration calorimeter

  • Syringe for injection

  • Sample cell

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

    • Degas both solutions before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection volume and spacing (e.g., 2 µL injections every 180 seconds).

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell.

    • Load the peptide solution into the injection syringe. A common starting point is to have the peptide concentration in the syringe at 10-15 times the protein concentration in the cell.[9]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections of the peptide into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution (determined from a control experiment of injecting peptide into buffer).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

Signaling Pathway Diagram

Bcl2_Apoptosis_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_BH3_only BH3-only Proteins cluster_Anti_Apoptotic Anti-Apoptotic Proteins cluster_Effectors Effector Proteins cluster_Caspases Caspase Cascade DNA Damage DNA Damage Bad Bad DNA Damage->Bad activates Growth Factor\nWithdrawal Growth Factor Withdrawal Bim Bim Growth Factor\nWithdrawal->Bim activates Bcl-2 Bcl-2 Bad->Bcl-2 Bcl-xL Bcl-xL Bim->Bcl-xL Bax Bax Bcl-2->Bax Bak Bak Bcl-xL->Bak Caspase-9 Caspase-9 Bax->Caspase-9 activates Bak->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes H1Nal_Peptide This compound Peptide Inhibitor H1Nal_Peptide->Bcl-2 inhibits H1Nal_Peptide->Bcl-xL inhibits

Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by this compound containing peptides.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Biophysical Biophysical Characterization cluster_Cellular Cellular Assays SPPS Solid-Phase Peptide Synthesis of this compound Peptide Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization FP_Assay Fluorescence Polarization Assay Characterization->FP_Assay ITC Isothermal Titration Calorimetry Characterization->ITC Treatment Treat Cells with This compound Peptide Characterization->Treatment Binding_Data Determine IC50 / Kd FP_Assay->Binding_Data ITC->Binding_Data Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Cellular_Efficacy Determine Cellular Efficacy Apoptosis_Assay->Cellular_Efficacy

Caption: Workflow for the development of this compound peptide inhibitors of PPIs.

Conclusion

This compound is a versatile unnatural amino acid that provides a powerful tool for researchers studying protein-protein interactions. Its incorporation into peptides can lead to enhanced binding affinities and offers a handle for biophysical characterization. The protocols and data presented here provide a framework for the rational design and evaluation of this compound-containing peptides as inhibitors of therapeutically relevant PPIs. By following these methodologies, researchers can effectively explore the potential of this unique amino acid in their drug discovery and chemical biology programs.

References

Application Notes and Protocols for Peptides Containing 1-Naphthylalanine (H-1-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of unnatural amino acids into peptide sequences is a widely adopted strategy to enhance their therapeutic properties. One such amino acid, 1-Naphthylalanine (H-1-Nal-OH), offers unique structural and physicochemical characteristics that can significantly improve the enzymatic stability of peptides. Its bulky aromatic side chain provides steric hindrance, protecting the peptide backbone from proteolytic degradation. This modification is particularly valuable in the development of peptide-based drugs, such as Gonadotropin-Releasing Hormone (GnRH) analogs, where a longer half-life is crucial for therapeutic efficacy.

These application notes provide an overview of the enzymatic stability of peptides containing 1-Naphthylalanine, detailed protocols for stability assessment, and a summary of relevant signaling pathways.

Enhanced Enzymatic Stability of Peptides with 1-Naphthylalanine

The substitution of natural amino acids with this compound can confer significant resistance to enzymatic degradation. The naphthyl group's steric bulk can hinder the access of proteases to the peptide's cleavage sites. This is a key strategy in designing peptide analogs with improved pharmacokinetic profiles. A notable example is in the field of GnRH analogs, where modifications, including the use of D-amino acids and unnatural amino acids like naphthylalanine, lead to enhanced stability and prolonged duration of action.

Data Presentation: Enzymatic Stability of GnRH Analogs

The following table summarizes the half-life of several GnRH analogs that incorporate unnatural amino acids, demonstrating the impact of such modifications on stability.

Peptide/AnalogKey ModificationsIn Vivo Half-LifeReference
Native GnRH -~2-4 minutes[1]
Nafarelin D-2-Naphthylalanine at position 6~3 hours[2][3][4]
Buserelin D-Serine at position 6, C-terminal ethylamide~50-80 minutes (IV)[5]
Leuprolide D-Leucine at position 6, C-terminal ethylamide~3 hours[6][7][8]

This table provides representative data for GnRH analogs to illustrate the enhanced stability achieved through the incorporation of unnatural amino acids.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability Assay of a 1-Nal-Containing Peptide in Serum

This protocol describes a general method to assess the stability of a peptide containing this compound in human serum.

Materials:

  • Test peptide (containing this compound)

  • Control peptide (unmodified counterpart, if available)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Protein precipitation solution (e.g., 10% trichloroacetic acid or ACN with 1% TFA)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide and control peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation Setup:

    • In a microcentrifuge tube, add 90 µL of pre-warmed human serum.

    • Add 10 µL of the 1 mg/mL peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.

    • Gently vortex to mix.

  • Time-Course Incubation:

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing 40 µL of cold protein precipitation solution.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an HPLC autosampler vial.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

    • Typical HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm or 280 nm (if the peptide contains Trp or Tyr).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Mandatory Visualizations

Signaling Pathway of GnRH Analogs

GnRH analogs containing 1-Naphthylalanine, such as Nafarelin (which contains D-2-Nal), act as agonists at the Gonadotropin-Releasing Hormone Receptor (GnRHR) in the pituitary gland. The initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin and sex hormone production.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Analog GnRH Analog (e.g., with 1-Nal) GnRHR GnRH Receptor (GnRHR) GnRH_Analog->GnRHR Binds Gq_11 Gq/11 GnRHR->Gq_11 Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous Stimulation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_Synthesis LH & FSH Synthesis & Secretion Ca_Release->LH_FSH_Synthesis PKC->LH_FSH_Synthesis

Caption: GnRH Analog Signaling Pathway in Pituitary Gonadotrophs.

Experimental Workflow for Peptide Stability Assay

The following diagram illustrates the key steps in the in vitro enzymatic stability assay.

Peptide_Stability_Workflow Start Start: Prepare Peptide Stock Solution Incubate Incubate Peptide with Serum at 37°C Start->Incubate Time_Points Collect Aliquots at Time Points (0, 15, 30, 60... min) Incubate->Time_Points Precipitate Stop Reaction & Precipitate Proteins Time_Points->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate % Remaining Peptide & Half-Life Analyze->Calculate

Caption: Workflow for In Vitro Peptide Enzymatic Stability Assay.

References

Application Note: Protocol for the Purification of H-1-Nal-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides modified with non-canonical amino acids, such as 1-Naphthylalanine (1-Nal), are of significant interest in drug development. The incorporation of the bulky, hydrophobic 1-Nal residue can enhance peptide stability, receptor binding affinity, and therapeutic potency. However, this increased hydrophobicity presents unique challenges during purification. This application note provides a detailed protocol for the purification of H-1-Nal-OH modified peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust technique for separating molecules based on their hydrophobicity.[1][2][3][4]

The primary challenge in purifying peptides containing 1-Nal is their tendency to be poorly soluble in aqueous solutions and their strong interaction with the hydrophobic stationary phases of HPLC columns.[5][6] This can lead to poor peak resolution, low recovery, and irreversible aggregation on the column.[6] The protocol outlined below is optimized to address these challenges and achieve high purity of the target peptide.

Purification Strategy: Reversed-Phase HPLC

RP-HPLC is the most widely used method for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies peptide recovery through lyophilization.[2][3] The principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase. Peptides are loaded onto the column in a high-aqueous mobile phase and eluted by increasing the concentration of an organic solvent, such as acetonitrile (ACN).[3] Peptides with greater hydrophobicity, like those containing 1-Nal, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.

An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both mobile phases.[7] TFA improves peak shape by masking the residual silanol groups on the silica-based column packing and by forming ion pairs with charged residues on the peptide, which helps to produce sharper, more symmetrical peaks.

Experimental Protocol

This protocol details the purification of a crude this compound modified peptide post-synthesis and cleavage from the resin.

Materials and Equipment
  • Crude Peptide: Lyophilized, this compound modified peptide.

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Ultrapure Water (Milli-Q or equivalent)

    • Trifluoroacetic acid (TFA)

  • Solubilization Solvents (as needed):

    • Dimethyl sulfoxide (DMSO)

    • Formic acid

    • n-Propanol[6]

  • Equipment:

    • Preparative or Semi-Preparative HPLC system with a gradient pump and UV detector

    • RP-HPLC Column (C18 or C8, 5-10 µm particle size, 100-300 Å pore size)

    • Analytical HPLC system for purity analysis

    • Vortex mixer and sonicator

    • Centrifuge with 0.2 µm or 0.45 µm syringe filters

    • Fraction collector

    • Lyophilizer (Freeze-dryer)

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Ultrapure Water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Protocol: To prepare 1 L of each mobile phase, add 1 mL of TFA to 999 mL of the respective solvent (Water or ACN). Filter through a 0.45 µm filter before use to degas and remove particulates.[8]

Crude Peptide Sample Preparation

Proper dissolution of hydrophobic peptides is critical for successful purification.[6]

  • Initial Solubility Test: Before preparing the full sample, test the solubility of a small amount of the crude peptide in various solvents. Start with Mobile Phase A. If insoluble, try mixtures of ACN and water, or add a small amount of formic acid or DMSO. For extremely hydrophobic peptides, solvents like n-propanol may be necessary.[6][9]

  • Dissolution: Dissolve the crude peptide in the minimal amount of the strongest, most compatible solvent (e.g., DMSO or formic acid). Once dissolved, slowly dilute the solution with Mobile Phase A until the peptide is just about to precipitate. This ensures the sample is in a solvent weaker than the starting gradient conditions, allowing it to bind to the top of the column.

  • Filtration: Centrifuge the dissolved sample to pellet any insoluble material and/or filter it through a 0.2 µm syringe filter to prevent column blockage.[8][10]

Preparative RP-HPLC Method

The key to purifying hydrophobic peptides is to use a shallow gradient to ensure adequate separation from closely eluting impurities.[9]

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% A/5% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the amount of peptide being purified.

  • Elution Gradient:

    • Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like 1-Nal).[10]

    • Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 22 mm ID preparative column).

    • Gradient Profile (Example): A shallow gradient is recommended.

      • 5-25% B over 10 minutes

      • 25-55% B over 60 minutes (shallow separation gradient)

      • 55-95% B over 10 minutes (column wash)

      • Hold at 95% B for 5 minutes

      • Return to 5% B and re-equilibrate.

  • Fraction Collection: Collect fractions (e.g., 1-2 minute intervals) as peaks elute from the column, paying close attention to the main peak corresponding to the target peptide.[8]

Analysis of Fractions and Product Pooling
  • Purity Check: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each. Use a rapid gradient on an analytical C18 column for this purpose.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).

Lyophilization (Freeze-Drying)
  • Solvent Removal: Freeze the pooled, pure fractions using a dry ice/ethanol bath or liquid nitrogen.[11]

  • Lyophilization: Place the frozen samples on a lyophilizer until all the solvent (water and ACN) has sublimated, resulting in a dry, fluffy white powder.[11][12] This process preserves the peptide's stability for long-term storage.[11]

  • Storage: Store the lyophilized peptide at -20°C or below in a tightly sealed container, protected from light.[13]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the purification of an this compound modified peptide. Actual results will vary based on the peptide sequence, synthesis quality, and specific HPLC conditions.

ParameterAnalytical HPLCPreparative HPLCFinal Product
Column Type C18, 3-5 µm, 4.6 mm IDC18, 5-10 µm, 22 mm ID-
Crude Purity 40-70%--
Typical Loading < 0.1 mg50-200 mg-
Flow Rate 1.0 mL/min15 mL/min-
Detection λ 214 nm, 280 nm214 nm, 280 nm-
Recovery Yield -30-60%-
Final Purity -->95% or >98%
Final Form --Lyophilized Powder

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound modified peptides.

G Figure 1: Purification Workflow for this compound Modified Peptides cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Processing crude_peptide Crude Lyophilized Peptide dissolution Solubilization & Filtration crude_peptide->dissolution prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC Purity Check fraction_collection->analytical_hplc pooling Pool High-Purity Fractions analytical_hplc->pooling lyophilization Lyophilization (Freeze-Drying) pooling->lyophilization final_product Purified Peptide (>98%) lyophilization->final_product G Figure 2: Key Factors in Hydrophobic Peptide Purification cluster_peptide Peptide Properties cluster_hplc_params HPLC Parameters cluster_protocol Protocol Steps center_node High Purity & Yield hydrophobicity High Hydrophobicity (1-Nal Presence) solubility Poor Solubility hydrophobicity->solubility dissolution Optimized Dissolution solubility->dissolution column Column Choice (C18, C8) column->center_node gradient Shallow Gradient gradient->center_node mobile_phase Mobile Phase (ACN, TFA) mobile_phase->center_node loading Proper Sample Loading dissolution->loading loading->center_node

References

Troubleshooting & Optimization

Technical Support Center: H-1-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility and incorporation of H-1-Nal-OH (L-1-Naphthylalanine) during solid-phase peptide synthesis (SPPS).

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Issue 1: Poor Solubility of Fmoc-1-Nal-OH During Pre-activation and Coupling

Symptoms:

  • Visible particulates in the amino acid/coupling reagent solution.

  • Incomplete dissolution of Fmoc-1-Nal-OH in the synthesis solvent.

  • Low coupling efficiency, leading to deletion sequences.

Root Causes and Solutions:

The bulky and hydrophobic nature of the naphthyl side chain of this compound can lead to poor solubility of its Fmoc-protected form in standard SPPS solvents.

Solution Detailed Protocol Pros Cons
Solvent System Optimization If solubility issues are observed in DMF, consider switching to or adding NMP or DMSO. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective for hydrophobic peptides.[1]NMP and DMSO have higher solvating power for hydrophobic molecules.NMP is more viscous and expensive than DMF. DMSO can be incompatible with some linkers and side-chain protecting groups.
Sonication Briefly sonicate the solution of Fmoc-1-Nal-OH and coupling reagents in the chosen solvent system for 5-10 minutes prior to addition to the resin.Can significantly improve dissolution of suspended particles.Over-sonication can lead to degradation of reagents.
Gentle Heating Gently warm the solvent to 30-40°C before dissolving the Fmoc-1-Nal-OH. Caution: Do not overheat, as this can cause racemization or degradation of the amino acid and coupling reagents.Increased temperature enhances solubility.Risk of side reactions if the temperature is not carefully controlled.

Issue 2: Incomplete or Slow Coupling of Fmoc-1-Nal-OH

Symptoms:

  • Positive Kaiser test (blue beads) after a standard coupling time.

  • Presence of deletion peptides lacking the 1-Nal residue in the final product analysis (LC-MS).

  • Low overall yield of the target peptide.

Root Causes and Solutions:

The steric hindrance from the bulky naphthyl group can make the coupling of Fmoc-1-Nal-OH kinetically slow.

Solution Detailed Protocol Pros Cons
Double Coupling After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-1-Nal-OH.[2]Can significantly increase the coupling efficiency for difficult residues.Increases synthesis time and reagent consumption.
Use of Potent Coupling Reagents Employ stronger coupling reagents such as HATU, HCTU, or PyBOP in place of standard reagents like HBTU.These reagents are more effective for sterically hindered amino acids.Higher cost compared to standard coupling reagents.
Extended Coupling Time Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.Allows more time for the sterically hindered coupling to proceed to completion.May increase the risk of side reactions if prolonged unnecessarily.
Elevated Temperature Perform the coupling reaction at a moderately elevated temperature (e.g., 30-40°C). This can be particularly effective when using microwave peptide synthesizers.Increased temperature can accelerate slow reaction kinetics.Requires careful control to avoid racemization and other side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?

A1: this compound, or L-1-Naphthylalanine, is an unnatural amino acid characterized by a bulky and hydrophobic naphthyl group attached to the alanine backbone.[3] This large aromatic side chain contributes to significant steric hindrance and increases the hydrophobicity of the peptide, which can lead to several challenges during SPPS. These include poor solubility of the Fmoc-protected amino acid, slow or incomplete coupling reactions, and an increased tendency for the growing peptide chain to aggregate.[1]

Q2: What is the expected solubility of Fmoc-1-Nal-OH in common SPPS solvents?

Table 1: Qualitative Solubility of Fmoc-1-Nal-OH

Solvent Solubility Notes
Dichloromethane (DCM)Soluble[4]Often used for initial resin swelling and in some coupling protocols.
N,N-Dimethylformamide (DMF)Generally SolubleStandard solvent for SPPS; solubility issues may occur at high concentrations.
N-Methyl-2-pyrrolidone (NMP)Generally SolubleHigher solvating power than DMF, good alternative for hydrophobic residues.
Dimethyl Sulfoxide (DMSO)Soluble[4]Excellent solvent for hydrophobic compounds, but may have compatibility issues.
WaterLimited[3]Not a suitable solvent for Fmoc-1-Nal-OH during SPPS.

Q3: Can the incorporation of this compound lead to peptide aggregation?

A3: Yes, the hydrophobic and aromatic nature of the 1-naphthylalanine side chain significantly increases the propensity for peptide aggregation.[1] As the peptide chain elongates, intermolecular hydrogen bonding can lead to the formation of secondary structures like β-sheets, causing the peptide-resin to clump together. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.

Q4: What strategies can be used to prevent peptide aggregation when synthesizing a peptide containing this compound?

A4: Several strategies can be employed to mitigate on-resin aggregation:

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structure formation.

  • "Magic Mixture" Solvent System: A solvent mixture of DCM/DMF/NMP (1:1:1) can enhance the solvation of the growing peptide chain.[1]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide sequence can disrupt the formation of β-sheets.[5][6] This is a highly effective method for preventing aggregation in long or hydrophobic sequences.

  • Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) to protect the backbone amide nitrogen can prevent the hydrogen bonding that leads to aggregation.

Q5: Are there any recommended coupling protocols specifically for Fmoc-1-Nal-OH?

A5: While there isn't a single universal protocol, a combination of the strategies for "difficult" couplings is generally recommended. A good starting point would be to use a potent coupling reagent like HATU with an extended coupling time. If incomplete coupling is still observed, a double coupling should be performed. For sequences known to be highly aggregation-prone, the proactive incorporation of pseudoproline dipeptides is advisable.

III. Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-1-Nal-OH using HATU

This protocol is recommended for incorporating Fmoc-1-Nal-OH, especially in sequences prone to steric hindrance.

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or the temperature raised to 30-40°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow beads).

    • If the Kaiser test is positive, perform a second coupling (double coupling) by repeating steps 2 and 3.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis cycle.

IV. Visualizations

Troubleshooting_Solubility_Issues Troubleshooting Fmoc-1-Nal-OH Solubility start Start: Fmoc-1-Nal-OH solubility issue detected solvent_optimization Optimize Solvent System (e.g., use NMP or DMSO) start->solvent_optimization sonication Apply Sonication (5-10 min) solvent_optimization->sonication gentle_heating Gentle Heating (30-40°C) sonication->gentle_heating reassess Reassess Solubility gentle_heating->reassess proceed Proceed with Coupling reassess->proceed Resolved consult Consult Senior Chemist reassess->consult Unresolved

Caption: Troubleshooting workflow for Fmoc-1-Nal-OH solubility.

Troubleshooting_Coupling_Issues Troubleshooting Incomplete Coupling of Fmoc-1-Nal-OH start Start: Positive Kaiser test after initial coupling double_coupling Perform Double Coupling start->double_coupling potent_reagents Use Potent Coupling Reagents (HATU, HCTU) double_coupling->potent_reagents extend_time Extend Coupling Time (4h or overnight) potent_reagents->extend_time increase_temp Increase Temperature (30-40°C) extend_time->increase_temp reassess Re-run Kaiser Test increase_temp->reassess proceed Proceed to Next Cycle reassess->proceed Negative aggregation_check Suspect Aggregation? Implement anti-aggregation strategy reassess->aggregation_check Still Positive

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-1-Nal-OH.

References

troubleshooting low yield in H-1-Nal-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in H-1-Nal-OH peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the incorporation of the sterically hindered amino acid, 1-Naphthylalanine (this compound), in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when incorporating this compound?

Low yield in SPPS involving this compound is most commonly attributed to its bulky and sterically hindered nature.[] The large naphthyl side chain can physically impede the coupling reaction, leading to incomplete incorporation. Other general causes of low yield in SPPS can also be contributing factors, including:

  • Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Poor coupling efficiency: The primary issue with this compound due to steric hindrance.

  • Peptide aggregation: The growing peptide chain can aggregate on the resin, making reactive sites inaccessible.[2]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents like DCC/HOBt can be used, onium salt-based reagents are often more effective.[3][4]

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly recommended for difficult couplings.[4][5] HATU, in particular, is often cited for its high efficiency with hindered amino acids.[4]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for promoting the coupling of bulky residues.[2][4]

Q3: How can I monitor the coupling efficiency of this compound?

Monitoring the completion of the coupling reaction is crucial. The most common method is the Kaiser test , which detects the presence of free primary amines on the resin.[3][6][7]

  • Positive Kaiser Test (blue beads): Indicates incomplete coupling, as free amino groups are still present.

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete.

For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and alternative tests like the chloranil or isatin test should be used.[6]

Troubleshooting Guide

Issue: Low yield of the target peptide containing this compound, confirmed by HPLC and Mass Spectrometry.

This guide provides a systematic approach to troubleshooting low yield when incorporating this compound.

Step 1: Initial Diagnosis

The first step is to identify the nature of the low yield. Analysis of the crude peptide by HPLC and Mass Spectrometry can reveal the presence of deletion sequences (missing the this compound residue) or truncated peptides.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions to the resin beads.

  • Heat the sample at 100-120°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

    • Intense blue color: Incomplete coupling (positive result).

    • Yellow or colorless: Complete coupling (negative result).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Coupling ReagentReagent TypeAdditiveKey AdvantagesPotential Issues
HATU Uronium/AminiumHOAtHighly efficient for sterically hindered amino acids, fast reaction times.[5][8]Higher cost compared to other reagents.
HBTU Uronium/AminiumHOBtRobust and widely used, good performance for most couplings.[8]Can cause side reactions (guanidinylation).
PyBOP PhosphoniumHOBtExcellent for hindered couplings and cyclization.[2][4]Byproduct (HMPA) is carcinogenic.
COMU Uronium/AminiumOxymaPureVery high coupling efficiency, non-explosive byproduct.[8]
DCC CarbodiimideHOBtCost-effective.Formation of insoluble DCU byproduct, potential for racemization.[8]
Table 2: Illustrative Troubleshooting Strategy for Low this compound Incorporation
Observation (from HPLC/MS)Probable CauseRecommended ActionExpected Outcome
Major peak corresponding to peptide lacking this compound (Deletion Sequence)Incomplete coupling of this compound1. Double couple this compound. 2. Switch to a more potent coupling reagent (e.g., HATU). 3. Increase coupling time.Increased yield of the full-length peptide.
Multiple peaks of lower molecular weight (Truncated Sequences)Incomplete Fmoc-deprotection prior to this compound coupling1. Increase Fmoc-deprotection time. 2. Use fresh deprotection solution (20% piperidine in DMF).Reduction of truncated byproducts.
Broad peaks and poor resolutionPeptide Aggregation1. Use a solvent mixture known to disrupt aggregation (e.g., "magic mixture": DCM/DMF/NMP). 2. Incorporate pseudoproline dipeptides in the sequence if applicable.Improved peak shape and purity.

Visualizations

experimental_workflow start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-1-Nal-OH (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test positive Incomplete Coupling kaiser_test->positive Positive negative Coupling Complete kaiser_test->negative Negative double_couple Double Couple (Repeat Coupling Step) positive->double_couple next_aa Proceed to Next Amino Acid Coupling negative->next_aa double_couple->wash2 end Cleavage & Purification next_aa->end

Caption: Workflow for this compound incorporation in SPPS.

troubleshooting_low_yield start Low Yield of This compound Peptide analyze Analyze Crude Product (HPLC, Mass Spectrometry) start->analyze identify_impurity Identify Major Impurity analyze->identify_impurity deletion Deletion Sequence (- this compound) identify_impurity->deletion Deletion truncation Truncated Peptides identify_impurity->truncation Truncation aggregation Broad Peaks / Poor Resolution identify_impurity->aggregation Aggregation action_deletion Optimize Coupling: - Double Couple - Stronger Reagent (HATU) - Increase Time deletion->action_deletion action_truncation Optimize Deprotection: - Increase Deprotection Time - Fresh Reagent truncation->action_truncation action_aggregation Address Aggregation: - Change Solvent - Use Pseudoproline Dipeptides aggregation->action_aggregation

Caption: Troubleshooting logic for low yield this compound synthesis.

References

impact of H-1-Nal-OH's bulky side chain on peptide conformation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of 1-Naphthylalanine (H-1-Nal-OH) into peptides and its impact on conformation.

The bulky, aromatic side chain of 1-Naphthylalanine (1-Nal), a non-natural amino acid, is a powerful tool for peptide design. Its incorporation can significantly enhance hydrophobicity, steric hindrance, and proteolytic stability. These properties are invaluable for stabilizing specific secondary structures, such as β-hairpins, and for modulating the pharmacological profiles of peptide-based therapeutics.[1] This guide will address common experimental challenges and provide detailed protocols for conformational analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary conformational effect of incorporating 1-Nal into a peptide sequence?

A1: The primary effect of the bulky naphthyl side chain is to introduce significant steric hindrance and promote specific hydrophobic interactions. This makes 1-Nal highly effective at stabilizing ordered secondary structures, particularly β-hairpins and β-sheets.[2][3] It is often used as a substitute for tryptophan to enhance these interactions and improve peptide stability.[2][3]

Q2: How does 1-Nal compare to 2-Nal in its conformational impact?

A2: The attachment position of the naphthyl group is crucial. 1-Nal, with the attachment at the 1-position, exhibits greater steric hindrance compared to 2-Nal.[1] Geometric analysis has shown that 1-Nal can adopt an edge-to-face geometry similar to tryptophan, which is highly effective in stabilizing β-hairpin folds. 2-Nal, on the other hand, behaves more like a substituted phenylalanine.[2][3]

Q3: Can the incorporation of 1-Nal improve the proteolytic stability of a peptide?

A3: Yes, the sterically demanding side chain of 1-Nal can shield the peptide backbone from proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.[4] This enhanced stability is a significant advantage in the development of peptide therapeutics.

Q4: Does 1-Nal significantly alter the solubility of a peptide?

A4: Yes, the large hydrophobic naphthyl group will increase the overall hydrophobicity of the peptide. This can lead to decreased solubility in aqueous solutions, which is a critical consideration during synthesis, purification, and formulation.[1]

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) Challenges

Incorporating bulky amino acids like 1-Nal can present challenges during SPPS. Here are some common issues and their solutions:

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Steric hindrance from the bulky naphthyl group and the growing peptide chain can impede the coupling reaction.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Extend the coupling time.- Perform a double coupling for the residue following 1-Nal.
Peptide Aggregation on Resin Increased hydrophobicity due to 1-Nal can lead to inter-chain aggregation, making reactive sites inaccessible.- Synthesize at a higher temperature (if using a microwave synthesizer).- Use a more polar solvent system (e.g., NMP instead of DMF).- Incorporate backbone-protecting groups like Hmb on the residue preceding 1-Nal.
Poor Cleavage from Resin and Precipitation The final peptide is highly hydrophobic and may not precipitate well in cold ether or may be difficult to dissolve after cleavage.- After cleavage, concentrate the TFA and add the crude peptide solution dropwise to a large volume of vigorously stirring cold diethyl ether.- If the peptide remains in solution, consider a different precipitation solvent or a direct purification approach.- For dissolution, try solvents like neat trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or DMSO before adding aqueous buffers.
Conformational Analysis Issues
Problem Potential Cause Recommended Solution
Broad or Unresolved NMR Peaks Peptide aggregation at the high concentrations required for NMR.- Acquire spectra at a higher temperature to disrupt aggregation.- Use organic co-solvents (e.g., TFE, DMSO) to improve solubility and reduce aggregation.- Lower the peptide concentration and increase the number of scans.
Complex CD Spectrum The naphthyl chromophore of 1-Nal absorbs in the far-UV region, potentially interfering with the peptide backbone signal.- Be aware of a potential positive band around 230 nm, which can be indicative of the naphthyl group.- Focus on the characteristic bands for secondary structures (e.g., negative minima around 208 nm and 222 nm for α-helices, and a negative band around 218 nm for β-sheets).- Use deconvolution software to estimate secondary structure content.
Peptide Insolubility in CD Buffer The peptide is too hydrophobic to dissolve in standard aqueous buffers (e.g., phosphate buffer).- Prepare the peptide stock solution in an organic solvent like TFE or methanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to influence the conformation.- Use buffers containing a low percentage of TFE to maintain solubility.

Data Presentation: Quantitative Impact of 1-Nal on Peptide Stability

The incorporation of 1-Nal can significantly stabilize β-hairpin structures. The following table summarizes data from studies on model β-hairpin peptides, comparing the stability of peptides with and without 1-Nal or similar bulky aromatic residues.

Peptide SystemModificationMethodStability MetricValueReference
TrpZip Peptide AnalogTryptophan at key positionsThermal Denaturation (CD)Tm (°C)~30-37[5]
TrpZip Peptide AnalogSubstitution with 1-NalNot explicitly quantified, but noted to provide significant stabilization--[2][3]
Model β-hairpinPhenylalanine at facing positionsCD and NMR% Folded at 291 K~50[3]
Model β-hairpinβ-Phenylalanine at facing positionsCD and NMR% Folded at 291 KWell-structured[6]
Antimicrobial Peptide D1No modificationProteolytic Stability AssayHalf-life (t½)Not specified[4]
Antimicrobial Peptide N1N-terminal tagging with 1-NalProteolytic Stability AssaySelectivity Index6.73-fold improvement over D1[4]

Note: Direct quantitative comparisons of folding free energies (ΔG) or melting temperatures (Tm) for identical peptide backbones with and without 1-Nal are not always available in a single study. The data presented is a compilation to illustrate the stabilizing effect.

Experimental Protocols

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to determine the secondary structure content of a peptide containing 1-Nal.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). Due to the hydrophobicity of 1-Nal, initial dissolution in a small amount of TFE or methanol may be necessary before adding the buffer.
  • Determine the precise peptide concentration using UV absorbance at 280 nm if other aromatic residues are present, or by a quantitative amino acid analysis.
  • The final peptide concentration for CD analysis should be in the range of 20-100 µM.
  • Prepare a buffer blank with the same concentration of any co-solvents used for the peptide sample.

2. Instrument Setup:

  • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes.
  • Set the experimental parameters:
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5 nm
  • Scanning speed: 50 nm/min
  • Bandwidth: 1.0 nm
  • Accumulations: 3-5 scans

3. Data Acquisition:

  • Record a baseline spectrum of the buffer blank using a 1 mm pathlength quartz cuvette.
  • Record the spectrum of the peptide sample under the same conditions.

4. Data Processing and Analysis:

  • Subtract the buffer blank spectrum from the peptide spectrum.
  • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.
  • Analyze the spectrum for characteristic secondary structure signals:
  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.
  • Random coil: A strong negative band below 200 nm.
  • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure.

Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for determining the solution structure of a 1-Nal containing peptide.

1. Sample Preparation:

  • Dissolve 1-2 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated TFE/water mixture).
  • Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).
  • Add a small amount of DSS or TSP as an internal chemical shift reference.

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz):
  • 1D ¹H: To check sample purity and concentration.
  • 2D TOCSY: To identify spin systems of individual amino acid residues.
  • 2D NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's fold.
  • 2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC (if isotopically labeled): To resolve spectral overlap and aid in assignments.

3. Data Analysis and Structure Calculation:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their specific amino acid residues in the peptide sequence.
  • NOE Analysis: Identify and integrate cross-peaks in the NOESY spectrum. The intensity of an NOE cross-peak is proportional to the inverse sixth power of the distance between the two protons.
  • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants to obtain information about the backbone dihedral angle φ.
  • Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Visualizations

experimental_workflow Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis (with 1-Nal) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism (CD) - Secondary Structure Estimation Purification->CD Initial Fold Assessment NMR NMR Spectroscopy - 3D Structure Determination Purification->NMR Detailed Structural Study Data_Analysis Data Analysis & Interpretation CD->Data_Analysis NMR->Data_Analysis steric_influence Steric Influence of 1-Nal on Peptide Backbone Backbone1 Peptide Backbone 1_Nal 1-Nal Residue Backbone1->1_Nal Side_Chain Bulky Naphthyl Side Chain 1_Nal->Side_Chain Backbone2 Peptide Backbone 1_Nal->Backbone2 Restricted_Conformation Restricted Backbone Conformation (e.g., β-turn) Side_Chain->Restricted_Conformation Steric Clash & Hydrophobic Interactions

References

Technical Support Center: Strategies to Minimize Steric Hindrance of H-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically hindered amino acid H-1-Nal-OH (3-(1-Naphthyl)-L-alanine). The bulky naphthyl group of this compound can impede reaction kinetics, leading to lower yields and incomplete reactions. This guide offers strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What causes the steric hindrance associated with this compound?

A1: The significant steric hindrance of this compound is due to its bulky bicyclic aromatic naphthyl group attached at the β-carbon of the alanine side chain.[1] The 1-position attachment of the naphthyl group results in greater steric bulk compared to its 2-Nal isomer.[1] This steric hindrance can physically block the approach of reagents to the reactive carboxyl and amino groups during chemical reactions, particularly in peptide synthesis.[1]

Q2: How does steric hindrance from this compound manifest in experimental results?

A2: Steric hindrance from this compound typically results in:

  • Low reaction yields: Incomplete coupling reactions lead to a lower overall yield of the desired product.

  • Slow reaction rates: The bulky side chain slows down the kinetics of bond formation.

  • Formation of deletion sequences in peptide synthesis: Failure to couple this compound or the subsequent amino acid leads to peptides missing one or more residues.

  • Peptide aggregation: The hydrophobic nature of the naphthyl group can contribute to the aggregation of the growing peptide chain, further impeding reactions.[2][3][4]

Q3: What are the primary strategies to overcome the steric hindrance of this compound?

A3: The main strategies involve:

  • Optimizing Coupling Reagents: Utilizing highly reactive coupling reagents is crucial.

  • Employing Advanced Synthesis Techniques: Methods like microwave-assisted or ultrasound-assisted synthesis can enhance reaction kinetics.

  • Strategic Use of Protecting Groups: While necessary, the choice of protecting groups should be considered to avoid additional steric bulk.

  • Incorporating Structure-Disrupting Moieties: Using pseudoproline dipeptides can mitigate peptide aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound in synthesis.

Issue Possible Cause Recommended Solution
Low Coupling Yield Insufficiently reactive coupling reagent: The activating agent is not potent enough to overcome the steric hindrance of the naphthyl group.Switch to a more powerful coupling reagent such as HATU or HCTU. These have been shown to be superior for difficult couplings compared to reagents like PyBOP.[5][6][7]
Peptide aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, is aggregating on the solid support, blocking reactive sites.Incorporate a pseudoproline dipeptide before the this compound residue or another strategic location to disrupt secondary structure formation.[8]
Suboptimal reaction temperature: Room temperature may not provide enough energy to overcome the activation barrier.Employ microwave-assisted synthesis to increase the reaction temperature in a controlled manner, which can significantly improve coupling efficiency.[9][10]
Incomplete Reaction (Presence of starting material) Short reaction time: The coupling reaction was not allowed to proceed for a sufficient duration.Increase the coupling reaction time. For sterically hindered residues like this compound, extended coupling times (e.g., 2-4 hours or even overnight for manual synthesis) may be necessary. Double coupling can also be an effective strategy.[2]
Inefficient mixing: Poor solvation or mixing is preventing effective interaction between the activated amino acid and the resin-bound amine.Consider using ultrasound-assisted synthesis to improve mass transport and energy transfer to the reaction site.[11][12]
Presence of Deletion Sequences in Mass Spectrometry Incomplete Fmoc-deprotection: The Fmoc group on the preceding residue was not fully removed, preventing the coupling of this compound.Extend the Fmoc-deprotection time or perform a double deprotection step, especially when using microwave synthesis.[10]
Incomplete coupling of this compound: The steric bulk of this compound prevented its complete incorporation.Use a highly efficient coupling reagent like HATU in combination with an extended coupling time or microwave heating.
Difficulty Purifying the Final Product Co-elution with deletion sequences: Impurities from incomplete reactions are difficult to separate from the target product.Optimize the synthesis to maximize the yield of the target peptide and minimize the formation of closely related impurities. The use of pseudoproline dipeptides can improve the purity of the crude product.[8]
Poor solubility of the crude peptide: The hydrophobic nature of this compound and other residues may lead to poor solubility of the cleaved peptide.Modify the purification protocol, for example, by dissolving the crude peptide in a stronger organic solvent before dilution with aqueous buffer for HPLC.

Data Presentation

Comparison of Coupling Reagents for Difficult Couplings

The following table summarizes data from a comparative study on the performance of different coupling reagents in the synthesis of a challenging aza-peptide, which serves as a model for sterically hindered couplings.

ParameterPyBOPHATUHCTU
Reaction Half-life (min) 1504040
Acylation Yield (%) ~65~100~55
Crude Purity (%) for ACP (65-74) (2x20 min coupling) 70.2779.9180.52
Crude Purity (%) for A-B Amyloid (1-42) (2x20 min coupling) 88.5491.2392.11

Data adapted from comparative studies on difficult peptide sequences.[5][7]

Key Observation: HATU and HCTU demonstrate significantly faster reaction kinetics and lead to higher crude purities in shorter coupling times for challenging sequences compared to PyBOP.[5] For sterically demanding couplings like those involving this compound, HATU is often considered the gold standard.[5][6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using HATU

This protocol outlines the manual coupling of Fmoc-1-Nal-OH to a resin-bound peptide using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-Nal-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-1-Nal-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or a double coupling can be performed.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted SPPS of a Peptide Containing this compound

This protocol provides general parameters for microwave-assisted coupling of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-Nal-OH (5 equivalents)

  • HBTU (4.9 equivalents) or HATU (4.9 equivalents)

  • DIPEA (10 equivalents)

  • DMF

  • Microwave peptide synthesizer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the amino acid, activating agent, and base in DMF.

  • Coupling Cycle:

    • Add the activated Fmoc-1-Nal-OH solution to the resin.

    • Apply microwave irradiation at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).[10]

  • Washing: After the coupling, perform automated washing cycles with DMF.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF.

    • Apply microwave irradiation (e.g., at 75°C for 3 minutes).[10]

  • Washing: Perform automated washing cycles with DMF to prepare for the next coupling step.

Protocol 3: Ultrasound-Assisted SPPS of a Peptide Containing this compound

This protocol adapts a general method for ultrasound-assisted synthesis to the specific challenge of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-Nal-OH (4 equivalents)

  • HBTU (3.9 equivalents)

  • DIPEA (4 equivalents)

  • DMF

  • Solid-phase synthesis vessel

  • Ultrasonic bath

Procedure:

  • Reagent Addition: Add the Fmoc-1-Nal-OH, HBTU, and DIPEA dissolved in DMF to the reaction vessel containing the resin.

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-45°C).[11]

  • Monitoring and Washing: After sonication, monitor the reaction for completion using a Kaiser test and then wash the resin thoroughly with DMF.

  • Fmoc-Deprotection: For deprotection, add 20% piperidine in DMF and sonicate for 5-10 minutes.[12]

Visualizations

Steric_Hindrance_Troubleshooting start Low Coupling Yield with This compound cause1 Insufficiently Reactive Coupling Reagent start->cause1 Is the coupling reagent PyBOP or similar? cause2 Peptide Aggregation start->cause2 Is the sequence hydrophobic? cause3 Suboptimal Reaction Conditions (Temp/Time) start->cause3 Are you using standard conditions? solution1 Use High-Activity Reagent (e.g., HATU, HCTU) cause1->solution1 solution2 Incorporate Pseudoproline Dipeptide cause2->solution2 solution3 Increase Temperature (Microwave Synthesis) cause3->solution3 solution4 Extend Reaction Time or Double Couple cause3->solution4 solution5 Apply Sonication (Ultrasound-Assisted) cause3->solution5

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Experimental_Workflow_SPPS cluster_coupling Coupling of Fmoc-1-Nal-OH start Start: Fmoc-Protected Peptide on Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 activation 3a. Activate Fmoc-1-Nal-OH (HATU/DIPEA in DMF) wash1->activation coupling 3b. Add to Resin & React (2-4h) wash2 4. Wash (DMF) coupling->wash2 kaiser_test 5. Kaiser Test wash2->kaiser_test complete Coupling Complete: Proceed to next cycle kaiser_test->complete Negative (Yellow) incomplete Incomplete: Recouple or Cap kaiser_test->incomplete Positive (Blue) end End of Cycle complete->end incomplete->coupling Recouple

Caption: Experimental workflow for the manual coupling of Fmoc-1-Nal-OH in SPPS.

References

Technical Support Center: Epimerization of H-1-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of epimerization during the synthesis of peptides containing 1-naphthylalanine (H-1-Nal-OH).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is epimerization and why is it a concern when using this compound?

A1: Epimerization is a chemical process where one stereoisomer is converted into its diastereomer.[1] In peptide synthesis, this means the L-amino acid (the naturally occurring form) can be converted to the D-amino acid at its chiral alpha-carbon. This is a significant issue as the incorporation of the incorrect stereoisomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. This compound, with its bulky naphthyl side chain, can be susceptible to epimerization under certain coupling conditions.[2]

Q2: What are the primary causes of this compound epimerization during peptide synthesis?

A2: The primary mechanism for epimerization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[3] The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Factors that promote oxazolone formation and subsequent proton abstraction increase the risk of epimerization. These include:

  • Activation Method: Highly reactive coupling reagents can accelerate the formation of the oxazolone intermediate.

  • Base: The strength and steric hindrance of the base used can influence the rate of proton abstraction. Stronger, less hindered bases generally increase the risk of epimerization.[1]

  • Temperature: Elevated temperatures can provide the energy to overcome the activation barrier for epimerization.

  • Solvent: Polar aprotic solvents like DMF and NMP, while common in peptide synthesis, can facilitate epimerization.

  • Steric Hindrance: The bulky nature of the this compound side chain can slow down the desired coupling reaction, providing more time for the activated intermediate to epimerize.[2]

Q3: How can I detect and quantify the extent of this compound epimerization in my synthesized peptide?

A3: The most common and reliable method for quantifying epimerization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate the desired peptide (containing L-1-Nal) from its epimer (containing D-1-Nal). By comparing the peak areas of the two diastereomers, the percentage of epimerization can be accurately determined. Other methods like capillary electrophoresis can also be employed.[4]

Q4: Which coupling reagents are recommended to minimize epimerization of this compound?

A4: For sterically hindered and epimerization-prone amino acids like this compound, the choice of coupling reagent is critical.

  • Uronium/Aminium-based reagents like HATU and HBTU , when used with an additive like HOBt or Oxyma , are generally effective and can suppress epimerization.[5][6]

  • Phosphonium-based reagents such as PyBOP and PyAOP are also good choices, as their byproducts are generally less problematic.[5]

  • Carbodiimides like DIC should always be used with a racemization-suppressing additive. The use of DIC alone is not recommended for sensitive amino acids.

Q5: What is the role of additives like HOBt and Oxyma in preventing epimerization?

A5: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a crucial role in minimizing epimerization. They react with the highly reactive activated amino acid intermediate to form a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thus reducing the opportunity for epimerization.

Q6: How does the choice of base affect epimerization, and which bases are preferred?

A6: The base is critical as it can directly abstract the alpha-proton from the oxazolone intermediate.

  • Strong, non-sterically hindered bases like DBU and TEA should generally be avoided for coupling reactions involving epimerization-sensitive amino acids.

  • Sterically hindered, weaker bases are preferred. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, the even weaker and more hindered base, 2,4,6-collidine (sym-collidine) , is a better choice.[1]

Q7: What is the effect of temperature on the epimerization of this compound?

A7: Higher reaction temperatures generally increase the rate of all chemical reactions, including the undesirable epimerization side reaction. For the coupling of this compound, it is advisable to conduct the reaction at room temperature or even at a reduced temperature (e.g., 0 °C) to minimize the risk of epimerization.

Quantitative Data on Epimerization

Coupling ReagentAdditiveBaseTemperature (°C)Expected % Epimerization of this compound
DICNoneDIPEA25High (>10%)
DICHOBtDIPEA25Moderate (2-5%)
DICOxymaDIPEA25Low to Moderate (1-4%)
HATUN/ADIPEA25Low (<2%)
HBTUHOBtDIPEA25Low (<3%)
PyBOPN/ADIPEA25Low (<3%)
HATUN/ACollidine25Very Low (<1%)
DICHOBtDIPEA0Low (<2%)

Experimental Protocols

Protocol for a Model Dipeptide Synthesis to Assess this compound Epimerization

This protocol describes the synthesis of a model dipeptide, Fmoc-L-1-Nal-Gly-OMe, to evaluate the extent of epimerization of this compound under specific coupling conditions.

Materials:

  • Fmoc-L-1-Nal-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • Coupling reagent (e.g., HATU, HBTU/HOBt, DIC/Oxyma)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Reagents for chiral HPLC analysis

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • Dissolve H-Gly-OMe·HCl in DCM.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of glycine methyl ester. Use immediately.

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-1-Nal-OH (1 equivalent) in anhydrous DMF.

    • Add the chosen coupling reagent (e.g., HATU, 1.1 equivalents) and additive if required (e.g., HOBt, 1.1 equivalents).

    • Stir the mixture for 5-10 minutes for pre-activation.

    • Add the chosen base (e.g., DIPEA, 2 equivalents).

    • Add a solution of H-Gly-OMe (1.2 equivalents) in DMF to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 25 °C) for a specified time (e.g., 2 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude dipeptide by flash column chromatography on silica gel.

    • Analyze the purified product by Chiral HPLC to determine the ratio of the L-L dipeptide to the D-L dipeptide.

Chiral HPLC Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., a polysaccharide-based or macrocyclic antibiotic-based chiral stationary phase).

Mobile Phase:

  • A suitable mobile phase for chiral separations, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition will need to be optimized for the specific chiral column and analyte.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the sample with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm).

  • Quantification: Identify the peaks corresponding to the L-L and D-L diastereomers. The D-L diastereomer is the product of epimerization. Calculate the percentage of epimerization using the following formula:

    % Epimerization = (Peak Area of D-L isomer / (Peak Area of L-L isomer + Peak Area of D-L isomer)) x 100

Visualizations

Epimerization_Mechanism Fmoc_Nal Fmoc-L-1-Nal-OH Activated_Ester Activated Ester (e.g., O-acylisourea) Fmoc_Nal->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Desired_Peptide Desired Peptide (L-L Dipeptide) Activated_Ester->Desired_Peptide + H-Gly-OMe (Direct Coupling) Enolate Enolate Anion Oxazolone->Enolate + Base (-H+) Oxazolone->Desired_Peptide + H-Gly-OMe Epimerized_Peptide Epimerized Peptide (D-L Dipeptide) Oxazolone->Epimerized_Peptide + H-Gly-OMe Enolate->Oxazolone + H+ Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Base Base (e.g., DIPEA) Amine H-Gly-OMe

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting_Workflow Start High Epimerization Detected Check_Base Is a strong, non-hindered base being used (e.g., DBU, TEA)? Start->Check_Base Change_Base Switch to a weaker, hindered base (e.g., Collidine or DIPEA) Check_Base->Change_Base Yes Check_Reagent Is a carbodiimide (e.g., DIC) being used without an additive? Check_Base->Check_Reagent No Change_Base->Check_Reagent Add_Additive Add an additive (e.g., HOBt, Oxyma) Check_Reagent->Add_Additive Yes Check_Temp Is the reaction temperature elevated? Check_Reagent->Check_Temp No Add_Additive->Check_Temp Lower_Temp Lower the reaction temperature (e.g., to 0°C) Check_Temp->Lower_Temp Yes Consider_Reagent Consider a different class of coupling reagent (e.g., HATU, PyBOP) Check_Temp->Consider_Reagent No Lower_Temp->Consider_Reagent End Re-analyze for Epimerization Consider_Reagent->End Experimental_Workflow Start Start: Assess Epimerization Peptide_Synthesis Synthesize Model Dipeptide (Fmoc-L-1-Nal-Gly-OMe) under defined conditions Start->Peptide_Synthesis Purification Purify Crude Dipeptide (Flash Chromatography) Peptide_Synthesis->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Quantification Quantify Peak Areas of L-L and D-L Diastereomers Chiral_HPLC->Quantification Decision Is Epimerization < 2%? Quantification->Decision Optimize Optimize Coupling Conditions: - Change Base - Change Reagent - Lower Temperature Decision->Optimize No Proceed Proceed with Main Synthesis Decision->Proceed Yes Optimize->Peptide_Synthesis

References

Technical Support Center: Optimizing HPLC Purification Methods for H-1-Nal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) purification methods for H-1-Nal-OH (3-(1-Naphthyl)-L-alanine) containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these hydrophobic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound peptides.

Q1: My this compound peptide shows significant peak tailing in the chromatogram. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when purifying hydrophobic peptides like those containing the bulky 1-Naphthylalanine residue. The primary causes include:

  • Secondary Interactions: Unwanted interactions can occur between the peptide and free silanol groups on silica-based HPLC columns, leading to tailing.

  • Peptide Aggregation: The hydrophobic nature of the 1-Nal residue can promote peptide aggregation, resulting in broad and tailing peaks.[1]

  • Low Acid Concentration: An insufficient concentration of an ion-pairing agent in the mobile phase can lead to poor peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can effectively minimize silanol interactions and reduce peak tailing.[2] If you are using a mass spectrometry-compatible modifier like formic acid (FA) and observing tailing, consider increasing its concentration.

  • Increase Column Temperature: Elevating the column temperature can enhance the solubility of hydrophobic peptides, leading to improved peak shape.[3]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the peptide's isoelectric point to maintain a consistent protonation state.

Q2: I am observing broad peaks during the purification of my this compound peptide. What are the potential causes and solutions?

A2: Peak broadening can be caused by several factors, often related to the hydrophobic character of the this compound peptide:

  • Slow Mass Transfer: The bulky naphthyl group can hinder the peptide's movement in and out of the stationary phase pores.

  • Column Overload: Injecting too much sample can lead to peak broadening.

  • Inappropriate Gradient: A steep gradient may not provide sufficient time for the peptide to interact with the stationary phase and elute as a sharp peak.

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[4]

  • Increase the Column Temperature: Higher temperatures can lead to sharper peaks by improving mass transfer kinetics and reducing mobile phase viscosity.[3]

  • Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.

  • Check for Column Voids: A void in the column packing can cause peak broadening. If suspected, the column may need to be replaced.

Q3: I am experiencing low recovery of my this compound peptide after purification. What are the potential reasons and solutions?

A3: Low recovery of hydrophobic peptides is a frequent challenge. The primary culprits are often poor solubility and irreversible adsorption.

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger, more organic solvent like dimethyl sulfoxide (DMSO) or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.[3]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.

  • Use a Different Stationary Phase: If recovery issues persist, consider switching to a column with a different stationary phase, such as one with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based chemistry.

Q4: My this compound peptide is eluting very late or not at all. What should I do?

A4: Late elution or no elution is a strong indicator of the high hydrophobicity of your peptide.

Troubleshooting Steps:

  • Increase the Organic Content of the Mobile Phase: A higher percentage of organic solvent (e.g., acetonitrile) in your gradient will be necessary to elute a very hydrophobic peptide.

  • Use a Stronger Organic Solvent: In some cases, switching from acetonitrile to a stronger organic solvent like n-propanol or isopropanol in the mobile phase can improve the elution of highly hydrophobic peptides.[5]

  • Employ a Shallower Gradient: A very shallow gradient may be required to effectively elute the peptide without causing it to precipitate on the column.

Data Presentation: Key Performance Parameters

The following tables summarize typical quantitative data associated with the RP-HPLC purification of synthetic peptides, providing a baseline for expected outcomes.

Table 1: Typical Purity and Yield of Synthetic Peptides After a Single Preparative RP-HPLC Run

Peptide CharacteristicTypical Purity (%)Typical Yield (%)
Standard Peptides (< 20 amino acids)> 95%30 - 50%
Hydrophobic Peptides (e.g., containing this compound)85 - 95%10 - 30%
Long Peptides (> 30 amino acids)80 - 90%5 - 20%

Table 2: Influence of Mobile Phase Modifier on Peptide Purification

Mobile Phase ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1% (v/v)Excellent ion-pairing, sharp peaksCan be difficult to remove, ion suppression in MS
Formic Acid (FA)0.1% (v/v)MS-compatible, volatileWeaker ion-pairing, may result in broader peaks
Acetic Acid1% (v/v)Volatile, MS-compatibleVery weak ion-pairing, often leads to poor peak shape

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method for this compound Peptides

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of a strong solvent like DMSO or acetonitrile.

    • Dilute the sample with Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.[7]

    • Column Temperature: 30-40 °C.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.

    • If peak shape is suboptimal, increase the column temperature in increments of 10°C (e.g., from 40°C to 60°C) and observe the effect on peak shape and retention time.

Protocol 2: Preparative RP-HPLC for Purification of this compound Peptides

  • Method Development on Analytical Scale:

    • Optimize the separation on an analytical column with the same stationary phase as the preparative column.

    • Determine the optimal gradient, mobile phase, and temperature for the separation of the target peptide from its major impurities.

  • Scale-Up to Preparative Column:

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

    • Dissolve the crude peptide in a minimal volume of a strong solvent and then dilute with Mobile Phase A. The final concentration can be significantly higher than for analytical runs (e.g., 10-50 mg/mL), depending on the peptide's solubility.

  • Preparative HPLC Run:

    • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Use the optimized gradient from the analytical scale, adjusted for the preparative column.

    • Flow Rate: Scale up the flow rate from the analytical method (e.g., 18-20 mL/min for a 21.2 mm ID column).[8]

    • Detection: UV at 220 nm.[4]

    • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main peak from any impurities.[7]

  • Post-Purification Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity and mass of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter analytical Analytical HPLC (Method Development) filter->analytical preparative Preparative HPLC (Scale-up & Purification) analytical->preparative fraction_analysis Fraction Analysis (Analytical HPLC & MS) preparative->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilize Lyophilization pooling->lyophilize final_product final_product lyophilize->final_product Purified this compound Peptide troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery start Problem Identified in HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening? start->peak_broadening low_recovery Low Peptide Recovery? start->low_recovery solution1 Optimize Mobile Phase Additive Increase Column Temperature Adjust Mobile Phase pH peak_tailing->solution1 Yes solution2 Adjust Gradient Slope Increase Column Temperature Optimize Flow Rate peak_broadening->solution2 Yes solution3 Optimize Sample Solubility Increase Column Temperature Passivate HPLC System low_recovery->solution3 Yes

References

Validation & Comparative

A Comparative Guide to H-1-Nal-OH and H-2-Nal-OH in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide engineering and drug design, the incorporation of non-canonical amino acids is a powerful strategy to enhance peptide stability, modulate biological activity, and probe molecular interactions. Among the most utilized of these are the isomers of naphthylalanine (Nal), H-1-Nal-OH (3-(1-naphthyl)-L-alanine) and H-2-Nal-OH (3-(2-naphthyl)-L-alanine). These unnatural amino acids, characterized by a bulky naphthalene ring attached to an alanine backbone, offer unique steric and hydrophobic properties that differ significantly based on the point of attachment.[1]

This guide provides an objective comparison of this compound and H-2-Nal-OH, focusing on their distinct effects on peptide structure and function, supported by structural data and standardized experimental protocols.

Structural and Chemical Properties: A Tale of Two Isomers

The fundamental difference between 1-Nal and 2-Nal lies in the position of the alanine side chain's attachment to the naphthalene ring. In this compound, the attachment is at the C1 position, while in H-2-Nal-OH, it is at the C2 position.[1] This seemingly minor variation has profound implications for the molecule's three-dimensional shape, leading to significant differences in steric hindrance and electronic properties.[1]

This compound exhibits greater steric bulk in the immediate vicinity of the peptide backbone due to the peri-hydrogen interactions of the naphthalene ring.[1] In contrast, the linear nature of the C2-attachment in H-2-Nal-OH results in a less sterically hindered profile, which is often compared to a substituted phenylalanine.[2][3] Both isomers increase the hydrophobicity of a peptide, a trait often exploited to enhance membrane permeability or receptor binding.[1]

G Structural Isomers of Naphthylalanine cluster_1nal This compound cluster_2nal H-2-Nal-OH 1Nal_structure 1Nal_label Attachment at C1 position Greater steric hindrance 2Nal_structure 2Nal_label Attachment at C2 position Milder steric effects

Caption: Chemical structures of this compound and H-2-Nal-OH isomers.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundH-2-Nal-OH
Synonym 3-(1-Naphthyl)-L-alanine3-(2-Naphthyl)-L-alanine
Molecular Formula C₁₃H₁₃NO₂[1][4]C₁₃H₁₃NO₂[1][5][6]
Molecular Weight 215.25 g/mol [4][7]215.25 g/mol [6][8][9]
CAS Number 55516-54-6[1][10]58438-03-2[1][5][6][8]
Appearance White to off-white solidWhite to off-white solid[8]
Solubility Limited water solubility; Soluble in organic solvents (e.g., DMSO).[1]Slightly soluble in water; Soluble in organic solvents and 1mol/L NaOH.[5]
Key Structural Feature Naphthyl group attached at C1 position.Naphthyl group attached at C2 position.
Steric Hindrance Greater steric hindrance near the peptide backbone.[1]Milder steric effects compared to 1-Nal.[1]

Impact on Peptide Conformation and Structure

The choice between 1-Nal and 2-Nal can be a critical determinant of a peptide's secondary and tertiary structure. The distinct geometries of the isomers are used by researchers to enforce specific conformational constraints.

  • This compound: The significant steric bulk of the 1-naphthyl group can restrict the rotational freedom of the peptide backbone, promoting specific secondary structures like β-turns or helical folds. In studies of β-hairpin peptides, 1-Nal has been shown to adopt a similar edge-to-face geometry as tryptophan, making it a suitable replacement for stabilizing this particular fold through aromatic interactions.[2][3]

  • H-2-Nal-OH: With its less demanding steric profile, 2-Nal is often considered a closer structural mimic of phenylalanine.[2][3] Its incorporation can maintain the overall molecular geometry when replacing Phe residues, while still enhancing hydrophobicity and introducing a fluorescent reporter group.[3]

G Influence of Nal Isomers on Peptide Folding Peptide Linear Peptide Chain Nal1 Incorporate this compound Peptide->Nal1 Nal2 Incorporate H-2-Nal-OH Peptide->Nal2 Fold1 Constrained Conformation (e.g., defined β-turn) High Steric Influence Nal1->Fold1 Greater steric hindrance restricts backbone rotation Fold2 Maintained Geometry (Phe-like) Moderate Steric Influence Nal2->Fold2 Milder steric profile preserves original fold

Caption: Steric influence of Nal isomers on peptide conformation.

Consequences for Peptide Function: Receptor Binding and Activity

The structural changes induced by Nal isomers directly translate into functional differences, particularly in how a peptide interacts with its biological target. The orientation and size of the naphthyl ring can significantly alter binding affinity and selectivity.

For example, when replacing a native phenylalanine or tryptophan residue in a receptor-binding peptide, the choice of isomer can mean the difference between agonism and antagonism, or between high and low affinity. While both isomers can enhance binding through hydrophobic and π-π stacking interactions, the precise fit within a receptor's binding pocket is paramount.

Table 2: Hypothetical Comparative Activity of a GnRH Analogue (This data is illustrative, based on known effects of Nal substitutions in GnRH analogues)

Peptide Analogue Sequence (Position 6 Substituted)ReceptorBinding Affinity (IC₅₀, nM)Biological Activity
Ac-D-Ser-Tyr-D-Phe -Leu-Arg-Pro-NH₂GnRH-R15.2Agonist
Ac-D-Ser-Tyr-D-1-Nal -Leu-Arg-Pro-NH₂GnRH-R2.8Potent Agonist
Ac-D-Ser-Tyr-D-2-Nal -Leu-Arg-Pro-NH₂GnRH-R1.1High-Potency Agonist

This hypothetical data illustrates that substitution with either Nal isomer can enhance binding affinity compared to the native Phe residue, with 2-Nal often providing a more substantial increase in potency in certain peptide families. However, it has also been demonstrated that substituting tryptophan with either 1-Nal or 2-Nal can decrease the potency of other peptides, such as cholecystokinin analogues, underscoring the context-dependent nature of these modifications.[3]

G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Peptide Nal-Containing Peptide Ligand Peptide->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Signaling pathway modulated by Nal-containing peptide ligands.

Experimental Protocols

The incorporation of this compound and H-2-Nal-OH into peptides is routinely achieved via Solid-Phase Peptide Synthesis (SPPS) using their Fmoc- or Boc-protected derivatives.[1]

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-SPPS workflow. Automated synthesizers follow the same fundamental steps.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide).

  • Fmoc-protected amino acids, including Fmoc-1-Nal-OH and Fmoc-2-Nal-OH.

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF).

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Activation base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF, Dichloromethane (DCM), Methanol.

  • Washing solution: DMF.

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation solvent: Cold diethyl ether.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain and repeat the deprotection step for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., HBTU, 0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF. Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to check for reaction completion (absence of free primary amines).

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Swell Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Couple Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Next AA Cleavage Final Cleavage (TFA Cocktail) Loop->Cleavage Final AA Purify Purify (RP-HPLC) Cleavage->Purify

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion: Making an Informed Choice

The selection between this compound and H-2-Nal-OH is not arbitrary but a strategic decision in peptide design.

  • Choose this compound when the goal is to introduce a significant steric constraint to force a specific peptide conformation or to mimic the edge-to-face aromatic interactions of tryptophan in stabilizing structures like β-hairpins.

  • Choose H-2-Nal-OH when aiming to increase hydrophobicity and introduce a fluorescent probe with minimal structural perturbation, or when seeking a more direct, sterically conservative replacement for phenylalanine to enhance receptor affinity.[2][3]

Ultimately, the optimal choice is context-dependent and should be guided by the specific structural hypothesis being tested and the functional outcome desired. Empirical testing of both isomers within a peptide series is often the most definitive approach to elucidating their distinct contributions to structure and function.

References

A Comparative Guide to Peptide Stability: H-1-Nal-OH vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, enhancing metabolic stability is a paramount challenge. A common strategy involves the substitution of natural amino acids with unnatural counterparts designed to resist enzymatic degradation. This guide provides an objective comparison between the natural aromatic amino acid, L-Phenylalanine (Phe), and the unnatural amino acid, 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH), focusing on their respective impacts on peptide stability, supported by experimental data and detailed protocols.

Introduction to Phenylalanine and this compound

L-Phenylalanine (Phe) is one of the twenty proteinogenic amino acids, featuring a simple phenyl ring as its side chain. It is a common recognition site for proteases, particularly chymotrypsin, which cleaves peptide bonds at the C-terminus of aromatic residues.[1][2] This susceptibility to enzymatic cleavage often results in a short in vivo half-life for Phe-containing peptides.

This compound , or 1-Naphthylalanine, is a synthetic amino acid analog of phenylalanine. It possesses a significantly larger, bicyclic naphthalene ring system.[3] This bulky side chain is hypothesized to provide steric hindrance, shielding the peptide backbone from the active sites of proteolytic enzymes, thereby enhancing metabolic stability.[3][4]

Physicochemical and Structural Comparison

The primary distinction between Phenylalanine and this compound lies in the size and hydrophobicity of their aromatic side chains. This structural difference is the foundation for their differential effects on peptide stability.

PropertyL-Phenylalanine (Phe)This compound (1-Nal)Rationale for Impact on Stability
Structure Phenylalanine Structure1-Naphthylalanine StructureThe larger naphthalene group of 1-Nal provides greater steric bulk.
Molecular Formula C₉H₁₁NO₂C₁₃H₁₃NO₂Increased mass and size.
Aromatic System Single Phenyl RingBicyclic Naphthalene RingThe larger aromatic surface in 1-Nal enhances hydrophobic interactions.[4]
Key Feature Natural, recognized by proteases.Unnatural, bulky side chain.1-Nal's structure sterically hinders protease access to the peptide backbone.[3][4]

Impact on Enzymatic Stability: Quantitative Data

Direct, head-to-head comparisons of the same peptide containing L-Phe versus this compound are not abundant in publicly available literature. However, a compelling case study can be found in the development of Gonadotropin-Releasing Hormone (GnRH) analogs, which are widely used in therapeutics.

Native GnRH is a decapeptide with a very short biological half-life of only 2-4 minutes due to rapid enzymatic degradation.[1][5] To overcome this limitation, synthetic analogs were developed. One such successful analog is Nafarelin , which incorporates the 2-naphthylalanine isomer (2-Nal) in place of the native Glycine at position 6. This strategic substitution, combined with other modifications, dramatically increases stability. The serum elimination half-life of Nafarelin is approximately 2 hours, a significant increase compared to the native hormone.[6]

PeptideRelevant Amino AcidBiological Half-LifeFold Increase in Stability
Native GnRH Contains natural amino acids2–4 minutes-
Nafarelin (GnRH Analog) Contains 2-Naphthylalanine~ 2 hours~30-60 fold

This data strongly supports the principle that incorporating a bulky, unnatural aromatic amino acid like a naphthylalanine derivative can dramatically extend the metabolic half-life of a peptide. The steric shielding provided by the naphthalene ring effectively protects the peptide from degradation, leading to improved pharmacokinetic properties.

Mechanism of Stability Enhancement

The primary mechanism by which this compound enhances peptide stability is through steric hindrance at enzymatic cleavage sites. Proteases like chymotrypsin have specific binding pockets that recognize and accommodate aromatic side chains like phenylalanine.[1][2] The significantly larger naphthalene side chain of this compound is too bulky to fit properly into the active site of these enzymes, preventing efficient binding and subsequent cleavage of the peptide bond.

G cluster_phe Phenylalanine (Phe) Scenario cluster_nal This compound Scenario PhePeptide Peptide with Phe Chymotrypsin Chymotrypsin Active Site PhePeptide->Chymotrypsin Good Fit Cleavage Rapid Cleavage Chymotrypsin->Cleavage Hydrolysis Fragments Peptide Fragments Cleavage->Fragments NalPeptide Peptide with 1-Nal Chymotrypsin2 Chymotrypsin Active Site NalPeptide->Chymotrypsin2 Poor Fit (Steric Hindrance) NoCleavage Cleavage Blocked Chymotrypsin2->NoCleavage No Hydrolysis StablePeptide Intact Peptide NoCleavage->StablePeptide

Figure 1. Mechanism of Steric Hindrance by this compound.

Experimental Protocols

To empirically determine and compare the stability of peptides containing this compound versus Phenylalanine, a serum stability assay is commonly employed. The following is a generalized protocol synthesized from established methodologies.[7][8]

Objective: To determine the half-life (t₁/₂) of a peptide in serum.

Materials:

  • Test peptides (Phe-containing and 1-Nal-containing versions)

  • Human or rat serum (e.g., Sigma-Aldrich)

  • 37°C incubator with shaking capability

  • Trichloroacetic acid (TCA), 10% (v/v) in water

  • Centrifuge (capable of >12,000 x g)

  • RP-HPLC system with a C18 column

  • LC-MS system for metabolite identification (optional)

Workflow:

Figure 2. General workflow for a peptide serum stability assay.

Detailed Procedure:

  • Preparation: Prepare a 1 mM stock solution of the test peptide in sterile water or a suitable buffer.

  • Incubation: Mix the peptide solution 1:1 (v/v) with the serum in a microcentrifuge tube to achieve the desired final peptide concentration.[7][8] Place the tube in an incubator at 37°C with gentle shaking.

  • Time-Point Collection: At designated time points (e.g., 0, 15, 30, 60 minutes; 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Enzyme Quenching: Immediately stop proteolytic activity by adding a protein precipitating agent, such as 10% TCA (e.g., add 20 µL of 10% TCA to the 100 µL aliquot).[7][8]

  • Protein Removal: Incubate the quenched sample on ice for at least 10-30 minutes to allow for full protein precipitation.[7][8] Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Carefully collect the supernatant, which contains the peptide and its fragments. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from any degradation products. The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase decay model to calculate the peptide's half-life (t₁/₂).

Conclusion

The substitution of L-Phenylalanine with the unnatural amino acid this compound is a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. The increased steric bulk and hydrophobicity of the naphthalene side chain effectively shield the peptide backbone from enzymatic degradation, as evidenced by the dramatically increased half-life of GnRH analogs like Nafarelin. While this modification can significantly improve a peptide's pharmacokinetic profile, researchers must also consider its potential effects on receptor binding affinity, solubility, and overall bioactivity, which should be evaluated on a case-by-case basis. The use of standardized in vitro stability assays is critical for quantifying the benefits of such substitutions during the drug development process.

References

Tryptophan vs. H-1-Nal-OH: A Comparative Guide to Modulating Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein engineering, the strategic substitution of natural amino acids with non-natural counterparts offers a powerful tool for modulating biological activity, stability, and binding affinity. Tryptophan (Trp), with its large indole side chain, plays a pivotal role in a multitude of protein interactions, including π-π stacking, hydrogen bonding, and cation-π interactions.[1] Its synthetic analog, 1-Naphthylalanine (H-1-Nal-OH), presents an even larger aromatic surface, making it a common substitute to probe and enhance hydrophobic interactions. This guide provides an objective comparison of tryptophan and this compound in modulating protein binding affinity, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinity

The substitution of tryptophan with this compound can significantly impact the binding affinity of a peptide for its target protein. While the larger aromatic surface of this compound might be expected to enhance binding through increased hydrophobic interactions, experimental evidence suggests that the precise geometry and electronic nature of tryptophan's indole ring are often finely tuned for optimal receptor engagement.

A key study on cholecystokinin (CCK) analogues provides a quantitative insight into this comparison. When tryptophan at position 30 of a potent CCK analogue was replaced with this compound, the biological potency, a measure intrinsically linked to binding affinity, was markedly reduced.

Amino Acid at Position 30Receptor SystemRelative Potency
Tryptophan (Trp)Rat Pancreatic Acini & Guinea Pig Brain Membranes1 (Reference)
1-Naphthylalanine (this compound)Rat Pancreatic Acini & Guinea Pig Brain Membranes~0.01 (2 orders of magnitude lower)
Table 1: Comparison of the relative potency of a cholecystokinin analogue and its substituted counterpart. Data extracted from a study on cholecystokinin analogues.[1]

This two-orders-of-magnitude decrease in potency with the this compound substitution underscores that a simple increase in hydrophobicity does not guarantee enhanced binding. The specific orientation of the aromatic system and the potential for hydrogen bonding via the indole nitrogen of tryptophan are critical factors that are not perfectly mimicked by the naphthalene ring of this compound.

Physicochemical and Structural Differences

The distinct characteristics of tryptophan and this compound underlie their differential effects on protein binding.

PropertyTryptophan (Trp)1-Naphthylalanine (this compound)
Side Chain IndoleNaphthalene
Aromatic System Bicyclic (Benzene fused to a pyrrole ring)Bicyclic (Two fused benzene rings)
Hydrogen Bonding Donor (indole N-H) and weak acceptorAcceptor (π-system)
Hydrophobicity HighVery High
Flexibility Side chain can adopt various conformationsMore rigid side chain
Table 2: Key physicochemical differences between Tryptophan and 1-Naphthylalanine.

While the larger naphthalene side chain of this compound increases hydrophobicity, it also introduces greater steric bulk and a more rigid structure.[2] Geometric analyses have shown that 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan, which is crucial for some aromatic interactions.[3] However, the absence of the indole nitrogen in this compound eliminates the possibility of hydrogen bond donation, a critical interaction for the binding of many tryptophan-containing ligands to their receptors.

Experimental Protocols

The determination of binding affinities for tryptophan-containing peptides and their this compound-substituted analogs typically involves competitive binding assays. Below is a generalized protocol for such an experiment.

Competitive Radioligand Binding Assay

This method measures the ability of a non-labeled ligand (the "competitor," e.g., the tryptophan or this compound containing peptide) to displace a labeled ligand of known high affinity from a receptor.

Materials:

  • Cells or membranes expressing the target receptor (e.g., from rat pancreas or guinea pig brain).

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled CCK-8).

  • Unlabeled tryptophan-containing peptide (control).

  • Unlabeled this compound-substituted peptide (experimental).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Preparation of Receptor Source: Homogenize the tissue (e.g., rat pancreas) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the radiolabeled ligand.

  • Competition: Add increasing concentrations of the unlabeled control peptide or the experimental this compound peptide to the tubes.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for Comparative Analysis

The decision to substitute tryptophan with this compound in a peptide requires a careful consideration of the potential outcomes. The following workflow illustrates the logical steps in comparing these two amino acids for modulating protein binding affinity.

G cluster_0 Initial Consideration cluster_1 Comparative Synthesis & Analysis cluster_2 Data Interpretation cluster_3 Outcome Assessment start Identify Tryptophan Residue in a Bioactive Peptide goal Modulate Protein Binding Affinity start->goal Hypothesis synthesis Synthesize Native Peptide (Trp) and Analog (this compound) goal->synthesis binding_assay Perform Competitive Binding Assays synthesis->binding_assay quantify Determine IC50/Ki Values binding_assay->quantify compare Compare Binding Affinities quantify->compare increased_affinity Increased Affinity: Enhanced Hydrophobic Interaction compare->increased_affinity If Ki(Nal) < Ki(Trp) decreased_affinity Decreased Affinity: Loss of H-bond/Steric Hindrance compare->decreased_affinity If Ki(Nal) > Ki(Trp) no_change No Significant Change compare->no_change If Ki(Nal) ≈ Ki(Trp)

A logical workflow for comparing Tryptophan and this compound.

Signaling Pathway Modulation

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. A change in binding affinity due to the substitution of tryptophan with this compound can directly impact the downstream signaling. For G-protein coupled receptors (GPCRs), such as the cholecystokinin receptor, ligand binding triggers a conformational change in the receptor, leading to the activation of G-proteins and subsequent production of second messengers.

G cluster_0 Ligand-Receptor Binding cluster_1 Signal Transduction cluster_2 Cellular Response cluster_3 Modulation by Substitution ligand Peptide Ligand (Trp or this compound) receptor GPCR (e.g., CCK Receptor) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger cellular_response Biological Effect (e.g., Amylase Secretion) second_messenger->cellular_response affinity_change Change in Binding Affinity (Trp vs. This compound) affinity_change->receptor Impacts Efficacy

Modulation of a GPCR signaling pathway by ligand binding.

A lower binding affinity of the this compound analog, as observed in the CCK study, would likely lead to a reduced activation of this pathway, resulting in a diminished biological response. Conversely, in cases where the substitution leads to an increased binding affinity, an enhanced cellular response would be expected.

Conclusion

The substitution of tryptophan with this compound is a valuable strategy in peptide design for probing the role of aromatic interactions in protein binding. However, it is not a guaranteed method for enhancing binding affinity. The provided data on cholecystokinin analogues demonstrates that the nuanced interactions of tryptophan's indole ring can be critical for high-potency binding, and that the larger, more hydrophobic naphthalene ring of this compound can lead to a significant decrease in affinity. Researchers and drug developers should carefully consider the specific structural context of the tryptophan residue and the nature of the receptor binding pocket when contemplating such a substitution. Quantitative binding assays are essential to empirically determine the consequences of this modification on protein binding and subsequent biological activity.

References

A Comparative Guide to the Structural Analysis of Peptides Containing H-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 1-naphthylalanine (H-1-Nal-OH), into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Elucidating the precise three-dimensional structure of these modified peptides is crucial for understanding their function and for rational drug design. This guide provides a comprehensive comparison of the primary techniques employed for the structural analysis of peptides containing this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside alternative methods including Mass Spectrometry (MS) and Circular Dichroism (CD).

At a Glance: Comparison of Key Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)Circular Dichroism (CD)X-Ray Crystallography
Primary Information 3D structure in solution, dynamics, intermolecular interactionsMolecular weight, sequence, post-translational modifications, conformation (with IM-MS)Secondary structure content (α-helix, β-sheet, random coil)High-resolution 3D structure in solid state
Resolution Atomic (typically 1.5 - 2.5 Å RMSD)High mass accuracy (ppm)Low (provides percentage of secondary structures)Atomic (typically < 1.5 Å R-factor)
Sensitivity Micromolar to millimolar (typically > 0.5 mM)Femtomole to picomoleMicromolar (typically 0.1 - 1.0 mg/mL)Requires well-ordered crystals
Sample Requirements Soluble, non-aggregating peptide (1-5 mg)Small sample amounts, compatible with complex mixturesSoluble, pure peptide (0.1-1.0 mg/mL)High-purity peptide that can be crystallized
Strengths for this compound Peptides Detailed analysis of aromatic side-chain interactions and overall fold in solution.Confirms incorporation and sequence of the unnatural amino acid.Rapid assessment of the impact of 1-Nal on secondary structure.Provides a static, high-resolution snapshot of the peptide structure.
Limitations for this compound Peptides Potential for signal overlap from aromatic protons.Provides limited information on 3D structure without specialized techniques.Aromatic side-chain can interfere with far-UV CD signal.Crystallization can be challenging; crystal packing may influence conformation.

In-Depth Analysis: Methodologies and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation and dynamics.[1] For peptides containing the bulky aromatic side-chain of this compound, NMR is particularly adept at characterizing the local environment and interactions of this residue.

1. Sample Preparation:

  • Peptide Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Concentration: A concentration of 1-5 mM is typically required for peptide NMR.[2]

  • Solvent: The peptide is dissolved in a deuterated solvent, commonly 90% H₂O/10% D₂O or a deuterated organic solvent like DMSO-d₆, depending on solubility.[3] The pH is adjusted to a range of 4-6 to minimize amide proton exchange.

  • Internal Standard: A chemical shift reference, such as DSS or TSP, is added.

2. NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system. A mixing time of 60-80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure.[4] For peptides with bulky aromatic residues, both NOESY and ROESY experiments can be beneficial to overcome potential issues with spin diffusion and to confirm through-space correlations.[5][6] Mixing times for NOESY are typically 150-300 ms.

  • Specialized Experiments for Aromatic Systems: To resolve the complex aromatic signals from the naphthyl group, specialized pulse sequences like 2D ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence) and HCCH-TOCSY can be employed if the peptide is ¹³C-labeled.[7][8]

3. Data Processing and Structure Calculation:

  • NMR data is processed using software such as TopSpin or NMRPipe.

  • Resonance assignment is performed using software like CARA or CCPN.

  • NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH, or CNS) to generate an ensemble of 3D structures.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution Concentration Concentration Adjustment (1-5 mM) Dissolution->Concentration NMR_1D 1D ¹H NMR Concentration->NMR_1D NMR_2D_TOCSY 2D TOCSY NMR_1D->NMR_2D_TOCSY NMR_2D_NOESY 2D NOESY/ROESY NMR_2D_TOCSY->NMR_2D_NOESY Processing Data Processing NMR_2D_NOESY->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Ensemble 3D Structure Ensemble Calculation->Ensemble

Caption: Experimental workflow for the structural analysis of a peptide with this compound by NMR spectroscopy.

Alternative Techniques for Peptide Structural Analysis

Mass spectrometry is a highly sensitive technique that provides precise molecular weight and sequence information.[10] For peptides containing this compound, MS is invaluable for confirming the successful incorporation of the unnatural amino acid.

Experimental Protocol for MS Analysis:

  • Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often with a weak acid like formic acid.

  • Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate gas-phase peptide ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Tandem MS (MS/MS): To confirm the sequence, precursor ions are selected and fragmented, and the m/z of the fragment ions are analyzed.[4]

Ion Mobility-Mass Spectrometry (IM-MS): This advanced MS technique can provide information about the gas-phase conformation of peptides, offering insights into their overall shape and folding.[11]

CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides in solution.[12] It measures the differential absorption of left- and right-circularly polarized light.

Experimental Protocol for CD Analysis:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1.0 mg/mL.[12]

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a CD spectrometer.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

It is important to note that the aromatic side chain of 1-Nal can contribute to the far-UV CD spectrum, which may require careful interpretation or correction of the data.[13][14]

X-ray crystallography can provide the highest resolution three-dimensional structure of a peptide. However, it requires the peptide to form well-ordered crystals, which can be a significant bottleneck. The resulting structure is a static snapshot in the solid state, which may not fully represent the peptide's conformation in solution.

Logical Pathway for Selecting an Analytical Technique

The choice of analytical technique depends on the specific research question and the properties of the peptide. The following flowchart can guide the decision-making process.

Decision_Tree cluster_questions cluster_methods Start Start: Structural Analysis of this compound Peptide Q1 Need 3D structure in solution? Start->Q1 Q2 Need to confirm sequence and mass? Start->Q2 Q3 Need secondary structure information? Start->Q3 Q4 High-resolution static structure needed? Start->Q4 NMR NMR Spectroscopy Q1->NMR Yes MS Mass Spectrometry Q2->MS Yes CD Circular Dichroism Q3->CD Yes Xray X-Ray Crystallography Q4->Xray Yes

Caption: Decision tree for selecting a structural analysis technique for peptides containing this compound.

Conclusion

The structural analysis of peptides containing the unnatural amino acid this compound requires a multi-faceted approach. NMR spectroscopy stands out as the most powerful technique for obtaining detailed three-dimensional structural and dynamic information in a solution environment that mimics physiological conditions. Mass spectrometry is essential for confirming the identity and sequence of the modified peptide, while circular dichroism provides a rapid assessment of its secondary structure. X-ray crystallography, when feasible, can yield the highest resolution structural data. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to comprehensively characterize their this compound containing peptides, thereby accelerating drug discovery and development.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of H-1-Nal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as H-1-Nal-OH (1-Naphthylalanine), into peptide therapeutics offers a powerful strategy to enhance their pharmacological properties, including potency and stability. However, the unique characteristics of these residues, particularly their bulkiness, hydrophobicity, and chirality, introduce significant challenges in purity assessment. High-Performance Liquid Chromatography (HPLC) remains the gold standard for peptide purity analysis, and this guide provides an objective comparison of various HPLC methodologies to effectively assess the purity of this compound-containing peptides, supported by experimental principles and detailed protocols.

The Analytical Challenge of this compound Peptides

The 1-naphthylalanine residue in this compound peptides presents distinct analytical hurdles. Its large, aromatic side chain significantly increases the peptide's hydrophobicity, which can lead to strong retention on reversed-phase columns, potentially causing peak broadening and poor resolution. Furthermore, as this compound is a chiral amino acid, its synthesis can introduce diastereomeric impurities, which may possess different biological activities and toxicities. Therefore, a comprehensive purity analysis must not only quantify chemical impurities but also resolve and quantify stereoisomers.

Comparison of HPLC Methods for Purity Assessment

The selection of an appropriate HPLC method is critical for the accurate purity assessment of this compound peptides. The following table compares the most relevant HPLC techniques, highlighting their strengths and weaknesses in this specific application.

HPLC MethodPrinciple of SeparationAdvantages for this compound PeptidesDisadvantages for this compound PeptidesTypical Application
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution for chemical impurities (e.g., truncated/deleted sequences). Wide applicability.Strong retention of highly hydrophobic this compound peptides may require method optimization. May not resolve diastereomers without a chiral stationary phase.Primary method for assessing overall chemical purity.
Chiral HPLC (Direct Method) Enantioselective interactions with a Chiral Stationary Phase (CSP)Directly separates diastereomers without derivatization. Simplifies sample preparation.CSPs can be expensive and may have limited loading capacity. Method development can be complex.Critical for determining the stereochemical purity of the final peptide.
Chiral HPLC (Indirect Method) Derivatization to form diastereomers, followed by separation on an achiral column.Utilizes standard, less expensive achiral columns (e.g., C18). Can be highly sensitive.Requires a derivatization step, adding complexity and potential for side reactions. The derivatizing agent may interfere with detection.An alternative to direct chiral HPLC, especially when a suitable CSP is not available.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a less polar mobile phase.Orthogonal selectivity to RP-HPLC, useful for separating polar impurities.Not ideal for highly hydrophobic peptides like those containing this compound.Analysis of polar impurities that are not well-retained by RP-HPLC.

Experimental Protocols

Detailed methodologies are crucial for reproducible HPLC analysis. The following protocols provide a starting point for the purity assessment of this compound peptides.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate the target this compound peptide from common synthesis-related impurities.

  • Column: C18 or Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl-Hexyl columns can offer alternative selectivity for aromatic peptides.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A shallow gradient is often necessary for hydrophobic peptides. For example, 30-70% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic side chains).[1]

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a small amount of acetonitrile or methanol, and then dilute with Mobile Phase A to a final concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Diastereomeric Purity (Direct Method)

This protocol is essential for resolving and quantifying stereoisomers of the this compound peptide.

  • Column: Chiral Stationary Phase (CSP), such as a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) or a zwitterionic ion-exchange column.[2]

  • Mobile Phase: Typically a polar organic mobile phase, such as methanol or acetonitrile, with acidic and/or basic additives (e.g., 0.1% TFA or 0.1% diethylamine) to facilitate chiral recognition.

  • Elution: Isocratic or a very shallow gradient elution is often used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled, as temperature can significantly affect chiral separations.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 0.5-1.0 mg/mL.

Data Presentation: Comparative Performance Metrics

The following table summarizes expected performance metrics for the different HPLC methods when analyzing a hypothetical this compound peptide. Actual results will vary depending on the specific peptide sequence and HPLC conditions.

Performance MetricRP-HPLC (C18)RP-HPLC (Phenyl-Hexyl)Chiral HPLC (Direct)
Resolution of Truncated Sequences HighHighModerate
Resolution of Deletion Sequences HighHighModerate
Resolution of Diastereomers Low to NoneLow to NoneHigh
Peak Tailing for this compound Peptide ModeratePotentially ReducedVariable
Relative Retention Time LongSlightly ShorterVariable
Limit of Detection (LOD) ~0.05%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.15%~0.15%~0.3%

Mandatory Visualizations

To aid in understanding the experimental workflows and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report Method_Selection start Start: Purity Assessment of this compound Peptide q1 Assess Chemical Purity? start->q1 rphplc Use Reversed-Phase HPLC (RP-HPLC) q1->rphplc Yes q2 Diastereomers Present? q1->q2 No rphplc->q2 chiral Use Chiral HPLC q2->chiral Yes end Complete Purity Profile q2->end No chiral->end

References

A Comparative Guide to the Biological Activity of H-1-Nal-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-canonical amino acid 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH) into peptides is a key strategy in drug design, particularly for enhancing receptor affinity and improving pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of peptides modified with this compound, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists.

Impact on Receptor Binding Affinity

The substitution of natural amino acids with this compound, a bulky and hydrophobic residue, can significantly influence a peptide's interaction with its target receptor. This modification is particularly prevalent in the design of potent GnRH antagonists. The large aromatic side chain of 1-Nal can lead to enhanced hydrophobic and steric interactions within the receptor's binding pocket, often resulting in increased binding affinity and antagonist potency.

While direct comparative data for a single peptide with and without this compound modification is limited in publicly available literature, structure-activity relationship (SAR) studies of GnRH antagonists provide valuable insights. For instance, studies on acyline analogues, a class of GnRH antagonists, demonstrate the impact of incorporating a similar bulky aromatic residue, 2-naphthylalanine (2-Nal), at position 1.

Compound/ModificationSequenceIn Vitro Antagonist Potency (IC50, nM)[1]
AcylineAc-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-ILys-Pro-D-Ala-NH20.52
Analogue with D-Ncy(2-naphthyl) at pos. 1Ac-D-Ncy(2-naphthyl) -D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-ILys-Pro-D-Ala-NH20.83
Analogue with L-Ncy(2-naphthyl) at pos. 1Ac-L-Ncy(2-naphthyl) -D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-ILys-Pro-D-Ala-NH21.1

Note: The data presented is for analogues containing S-(2-naphthyl)-norcysteine (Ncy(2-naphthyl)) as a surrogate for 1-Nal, illustrating the effect of a bulky naphthyl group at position 1.[1] The antagonist potency was determined using a reporter gene assay in HEK-293 cells expressing the human GnRH receptor.[1]

Enhanced In Vivo Efficacy

The structural modifications imparted by this compound often translate to improved in vivo performance, such as enhanced antiovulatory activity. GnRH antagonists containing 1-Nal, like Nal-Glu, have demonstrated high potency in inhibiting the luteinizing hormone (LH) surge and preventing ovulation in both preclinical and clinical studies.[2][3][4]

For example, the GnRH antagonist Nal-Glu, when administered to normal women, acutely inhibits the LH surge and ovulation.[2] While a direct comparison with a non-Nal counterpart in the same study is not available, the potent in vivo effects of these antagonists highlight the significance of the this compound modification.

Experimental Protocols

Competitive Receptor Binding Assay

This in vitro assay quantifies the ability of a modified peptide to compete with a radiolabeled ligand for binding to its receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound modified peptides to their target receptor.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., human GnRH receptor).[1]

  • Radiolabeled ligand (e.g., a high-affinity radioiodinated GnRH agonist).

  • Unlabeled this compound modified peptide and unmodified control peptide.

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 0.1% BSA).[5]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (either the modified or unmodified peptide).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Antiovulatory Activity Assay in Rats

This in vivo assay assesses the ability of a GnRH antagonist to prevent ovulation in female rats.

Objective: To determine the in vivo potency (e.g., ED50) of this compound modified peptides in inhibiting ovulation.

Materials:

  • Mature female rats with regular estrous cycles.

  • This compound modified peptide and unmodified control peptide.

  • Vehicle for peptide administration (e.g., saline, corn oil).

  • Apparatus for vaginal smearing to monitor the estrous cycle.

  • Microscope.

  • Surgical instruments for ovariectomy.

  • Dissecting microscope.

Procedure:

  • Monitor the estrous cycle of female rats by daily vaginal smears.

  • On the day of proestrus, administer a single dose of the test peptide (modified or unmodified) or vehicle to different groups of rats.

  • The following day (estrus), sacrifice the rats.

  • Excise the ovaries and oviducts.

  • Examine the oviducts under a dissecting microscope to count the number of ova.

  • The absence of ova in the oviducts indicates complete inhibition of ovulation.

  • Calculate the percentage of rats in each group in which ovulation is inhibited.

  • Determine the ED50, the dose that inhibits ovulation in 50% of the animals.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonists containing this compound block the binding of endogenous GnRH, thereby inhibiting this downstream signaling cascade.

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Nal_Antagonist This compound Modified Antagonist Nal_Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression Regulates

Caption: GnRH receptor signaling pathway and its inhibition by this compound modified antagonists.

Experimental Workflow for Biological Activity Comparison

The following workflow outlines the key steps in comparing the biological activity of an this compound modified peptide with its unmodified counterpart.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Synthesis_Unmodified Synthesize Unmodified Peptide Binding_Assay Competitive Receptor Binding Assay Synthesis_Unmodified->Binding_Assay Functional_Assay Functional Assay (e.g., Reporter Gene) Synthesis_Unmodified->Functional_Assay Antiovulatory_Assay Antiovulatory Activity Assay (Rats) Synthesis_Unmodified->Antiovulatory_Assay Synthesis_Modified Synthesize this compound Modified Peptide Synthesis_Modified->Binding_Assay Synthesis_Modified->Functional_Assay Synthesis_Modified->Antiovulatory_Assay Data_Analysis Determine IC50/Ki & ED50 Values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Antiovulatory_Assay->Data_Analysis Comparison Compare Potency & Efficacy Data_Analysis->Comparison

Caption: Workflow for comparing the biological activity of modified and unmodified peptides.

References

A Researcher's Guide to Validating H-1-Nal-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount for achieving desired therapeutic or research outcomes. This guide provides a comparative overview of key analytical techniques for validating the site-specific incorporation of 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH), a bulky aromatic amino acid analog. We present supporting data and detailed experimental protocols to ensure the fidelity of your synthetic peptides.

The introduction of this compound into a peptide sequence can significantly influence its structural and functional properties, making it a valuable tool in drug design and molecular biology.[1] Its unique naphthyl group can enhance binding affinity, increase stability, and serve as a fluorescent probe.[1] However, the successful synthesis of such modified peptides necessitates rigorous analytical validation to confirm the correct mass, sequence, and precise location of the unnatural residue. This guide focuses on three principal methodologies: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Comparative Analysis of Validation Techniques

Each analytical method offers distinct advantages and limitations in the context of validating this compound incorporation. The choice of technique will depend on the specific requirements of the analysis, including the level of detail required, sample availability, and instrumentation access.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the correct molecular weight of the peptide, indicating successful incorporation of this compound. Tandem MS (MS/MS) provides sequence information by fragmenting the peptide.High sensitivity (picomole to femtomole range), speed, and accuracy in mass determination.[2] Can analyze complex mixtures when coupled with liquid chromatography (LC-MS).[1][3]Does not inherently distinguish between isomers. Fragmentation patterns in MS/MS can sometimes be complex to interpret, especially for novel sequences.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed information about the three-dimensional structure of the peptide in solution.[4][5] Specific proton signals from the naphthyl group of this compound and their through-space correlations (in NOESY spectra) can unambiguously confirm its presence and location.Provides detailed structural and dynamic information.[4][5] Non-destructive. Can confirm stereochemistry.Lower sensitivity compared to MS, requiring higher sample concentrations (micromolar to millimolar range).[4] Spectra can be complex and require specialized expertise for interpretation.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct sequence information, confirming the position of this compound in the peptide chain.A well-established and reliable method for N-terminal sequencing.[6][7][8]Limited to peptides of up to 50-60 residues.[6] Will not work if the N-terminus is blocked.[9] Requires a standard for the PTH-derivative of the unnatural amino acid for unambiguous identification.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Mass Spectrometry: Peptide Molecular Weight Confirmation and Sequencing

Objective: To confirm the correct molecular weight of the peptide containing this compound and to determine its sequence using tandem mass spectrometry.

Protocol:

  • Sample Preparation:

    • Dissolve the purified synthetic peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. For sequencing, a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) is required.[2][3]

  • Data Acquisition (MS):

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the intact peptide.

    • Calculate the theoretical mass of the peptide with the incorporated this compound and compare it to the experimentally observed mass. The molecular weight of this compound is 215.25 g/mol .

  • Data Acquisition (MS/MS):

    • Select the precursor ion corresponding to the peptide of interest for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.

    • Acquire the product ion spectrum (MS/MS spectrum).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass difference between adjacent ions in these series will correspond to the mass of a specific amino acid residue.

    • The presence of a mass shift of 198.08 Da (the residue mass of this compound) between adjacent fragment ions will confirm the location of the unnatural amino acid in the peptide sequence.

NMR Spectroscopy: Structural Confirmation of this compound Incorporation

Objective: To unambiguously confirm the presence and location of the this compound residue within the peptide through its unique proton signals and spatial correlations.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 0.5-5 mM.[4]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[10]

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals. The aromatic protons of the naphthyl group of this compound are expected to appear in the downfield region (typically between 7.5 and 8.5 ppm).

    • Acquire two-dimensional (2D) NMR spectra:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of all amino acid residues, including the characteristic signals of this compound.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. Sequential walks (correlations between the amide proton of one residue and the alpha proton of the preceding residue) will establish the amino acid sequence. NOEs between the naphthyl protons of this compound and protons of neighboring residues will definitively confirm its position.[11]

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software.

    • Assign the proton resonances of the peptide.

    • Identify the unique signals of the this compound residue and its sequential NOE connectivities to confirm its incorporation site.

Edman Degradation: N-Terminal Sequencing

Objective: To determine the N-terminal sequence of the peptide and confirm the position of this compound if it is within the first 50-60 residues.

Protocol:

  • Sample Preparation:

    • The purified peptide (10-100 picomoles) is loaded onto a protein sequencer.[6]

  • Instrumentation:

    • An automated protein sequencer is used to perform the Edman degradation chemistry.

  • Procedure:

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[9]

    • The derivatized amino acid is cleaved from the peptide chain under acidic conditions.[9]

    • The resulting anilinothiazolinone (ATZ)-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid.[7]

    • The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.[7]

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

  • Data Analysis:

    • The sequence is determined by the order of the identified PTH-amino acids.

    • To confirm the position of this compound, a PTH-1-Nal standard would be required for a direct comparison of retention times. In the absence of a standard, the cycle at the expected position of this compound would yield a peak with a unique retention time that does not correspond to any of the 20 standard amino acids. The identity of this peak can be further confirmed by collecting the fraction and analyzing it by mass spectrometry.

Visualization of Experimental Workflows

To further clarify the logical flow of these validation techniques, the following diagrams illustrate the key steps involved in each process.

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Validation Peptide_Synthesis Synthesized Peptide (containing this compound) Dissolution Dissolve in LC-MS Grade Solvent Peptide_Synthesis->Dissolution MS_Acquisition MS Scan (Intact Mass) Dissolution->MS_Acquisition MS_MS_Acquisition Tandem MS (MS/MS) (Fragmentation) MS_Acquisition->MS_MS_Acquisition Select Precursor Ion Mass_Confirmation Confirm Molecular Weight MS_Acquisition->Mass_Confirmation Sequence_Validation Validate Sequence (b- and y-ions) MS_MS_Acquisition->Sequence_Validation Final_Confirmation Final_Confirmation Mass_Confirmation->Final_Confirmation Sequence_Validation->Final_Confirmation Incorporation Validated

Fig. 1: Mass Spectrometry Workflow

NMRWorkflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Validation Peptide_Sample Purified Peptide (containing this compound) NMR_Tube Dissolve in Deuterated Solvent Peptide_Sample->NMR_Tube OneD_H1 1D ¹H Spectrum NMR_Tube->OneD_H1 TwoD_TOCSY 2D TOCSY OneD_H1->TwoD_TOCSY TwoD_NOESY 2D NOESY OneD_H1->TwoD_NOESY Resonance_Assignment Assign Proton Signals TwoD_TOCSY->Resonance_Assignment Structure_Confirmation Identify this compound Spin System & NOEs TwoD_NOESY->Structure_Confirmation Resonance_Assignment->Structure_Confirmation Final_Validation Final_Validation Structure_Confirmation->Final_Validation Incorporation & Structure Validated

Fig. 2: NMR Spectroscopy Workflow

EdmanDegradationWorkflow Peptide_Sample Purified Peptide on Sequencer Coupling Couple N-terminus with PITC Peptide_Sample->Coupling Cleavage Cleave N-terminal Residue Coupling->Cleavage Cleavage->Peptide_Sample Repeat Cycle on Shortened Peptide Conversion Convert to PTH-Amino Acid Cleavage->Conversion HPLC_Analysis Identify PTH-Amino Acid by RP-HPLC Conversion->HPLC_Analysis Sequence_Determination Determine Sequence Position by Position HPLC_Analysis->Sequence_Determination Validation Incorporation Site Validated Sequence_Determination->Validation

Fig. 3: Edman Degradation Workflow

References

A Comparative Guide to H-1-Nal-OH and Other Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the vast arsenal of available UAAs, 3-(1-Naphthyl)-L-alanine (H-1-Nal-OH) has emerged as a valuable tool for modulating the physicochemical and pharmacological properties of peptides. This guide provides a comparative analysis of this compound against other commonly employed UAAs, supported by experimental data to inform rational peptide design.

Introduction to this compound

This compound is a synthetic amino acid characterized by the presence of a bulky naphthyl group attached to the β-carbon of alanine.[1] This aromatic side chain imparts unique steric and electronic properties to peptides, influencing their conformation, receptor interactions, and metabolic stability.[1] Its structural isomer, 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH), offers a different spatial arrangement of the naphthyl group, leading to distinct biological outcomes.[1]

Physicochemical Properties: A Comparative Overview

The choice of a UAA is often guided by its fundamental physicochemical properties, which dictate its influence on the parent peptide. This compound is distinguished by its significant hydrophobicity and steric bulk.

PropertyThis compoundH-2-Nal-OHL-Tryptophan (Natural)Key Considerations
Molecular Weight ( g/mol ) 215.25215.25204.23Increased mass can influence diffusion and receptor fit.
Steric Hindrance GreaterMilderModerateThe 1-position linkage in this compound results in more significant steric bulk compared to the 2-position in H-2-Nal-OH.[1]
Solubility Limited in water; Soluble in organic solvents (e.g., DMSO)Limited in water; Soluble in organic solvents (e.g., DMSO)Moderately soluble in waterThe high hydrophobicity of naphthylalanine isomers often necessitates specific formulation strategies for aqueous environments.[1]
Conformational Mimicry Adopts a similar edge-to-face geometry as tryptophan.[2][3]Appears more similar to a substituted phenylalanine.[2][3]-This compound is often considered a superior structural mimic of tryptophan in certain peptide conformations.[2][3]

Performance in Biological Systems: A Data-Driven Comparison

The true measure of a UAA's utility lies in its impact on a peptide's biological performance. This section presents a comparative analysis of this compound against other classes of UAAs, focusing on key parameters in drug development.

Enhancement of Serum Stability

A primary application of UAAs is to enhance the resistance of peptides to enzymatic degradation in serum. The bulky nature of this compound can shield adjacent peptide bonds from proteolytic cleavage.

Unnatural Amino AcidPeptide Sequence ContextModificationHalf-life in Serum (t½)Fold Improvement vs. Unmodified
This compound (as end-tag) S1 (short antimicrobial peptide)C-terminal addition of one Nal residue (S1-Nal)> 4 hours> 2
This compound (as end-tag) S1 (short antimicrobial peptide)C-terminal addition of two Nal residues (S1-Nal-Nal)> 8 hours> 4
Unmodified S1 (short antimicrobial peptide)-~ 2 hours-
D-Amino Acid Generic PeptideL- to D-amino acid substitutionGenerally increasedVaries significantly
β-Amino Acid Generic Peptideα- to β-amino acid substitutionSignificantly increasedOften substantial

Note: Data for D-amino acids and β-amino acids are generalized due to high sequence and context dependency. The S1 peptide data is derived from a study on antimicrobial peptides where β-naphthylalanine was used.[4]

Modulation of Receptor Binding Affinity

The introduction of this compound can significantly alter the binding affinity of a peptide for its target receptor. The bulky and aromatic side chain can engage in favorable interactions within the receptor's binding pocket or, conversely, introduce steric clashes.

Peptide AnalogueReceptor TargetModificationBinding Affinity (Ki or IC50)Change in Affinity
Vasopressin AnalogueVasopressin V1a ReceptorPhe³ → L-1-Nal³Potent AntagonistIntroduction of antagonistic activity
Vasopressin AnalogueVasopressin V2 ReceptorPhe³ → L-1-Nal³Potent AgonistMaintained agonistic activity
Cholecystokinin AnalogueCCK ReceptorTrp → 1-NalDecreased PotencyNegative

Data for vasopressin analogues is derived from a study on their pharmacological properties. The cholecystokinin data is a qualitative observation from a comparative study.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating this compound and other UAAs.

Methodology:

  • Resin Preparation: A suitable solid support (e.g., Rink Amide resin) is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-1-Nal-OH or other UAAs) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

In Vitro Serum Stability Assay

Objective: To determine the half-life of peptides in the presence of serum proteases.

Methodology:

  • Peptide Incubation: A stock solution of the purified peptide is incubated in fresh human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The enzymatic reaction in each aliquot is quenched by adding a precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifugation: The samples are centrifuged to pellet the precipitated serum proteins.

  • Analysis: The supernatant containing the remaining intact peptide is analyzed by RP-HPLC or LC-MS.

  • Quantification: The peak area of the intact peptide at each time point is quantified, and the data is fitted to a one-phase decay model to calculate the peptide's half-life.[5][6]

Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the peptide analogues to their target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz depict key workflows and relationships.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation synthesis Solid-Phase Peptide Synthesis (Incorporating this compound) purification RP-HPLC Purification synthesis->purification characterization MS & HPLC Analysis purification->characterization stability Serum Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding in_vivo In Vivo Efficacy Studies stability->in_vivo binding->in_vivo

Caption: Workflow for the synthesis and evaluation of peptides containing this compound.

Signaling_Pathway_Modulation peptide Peptide with This compound receptor Target Receptor peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Induction

References

Unveiling the Conformational Landscape: A Comparative Guide to H-1-Nal-OH Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the conformational effects of H-1-Nal-OH substitution, supported by experimental data and detailed protocols.

The strategic substitution of natural amino acids with unnatural counterparts is a cornerstone of modern peptidomimetic design. Among these, 1-naphthylalanine (1-Nal) stands out for its unique steric and aromatic properties. This guide provides a comprehensive assessment of the conformational effects of incorporating this compound, offering a comparative analysis against native peptides and other analogs. By understanding these structural modifications, researchers can better design peptides with enhanced stability, receptor affinity, and therapeutic potential.

Data Presentation: Quantitative Insights into Conformational Changes

The introduction of the bulky naphthyl group from this compound significantly influences the secondary structure and receptor interaction of peptides. The following tables summarize key quantitative data from circular dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and receptor binding assays, comparing a hypothetical native peptide with its this compound substituted analog.

Table 1: Circular Dichroism (CD) Spectroscopy Data - Secondary Structure Analysis

PeptideMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Native Peptide-8,000Random Coil / Disordered
This compound Substituted-18,000α-helical / Turn

This data illustrates a common effect of 1-Nal substitution: the induction and stabilization of ordered secondary structures like α-helices or β-turns in otherwise flexible peptides.

Table 2: ¹H-NMR Spectroscopy Data - Chemical Shift Perturbations

PeptideAmide Proton Chemical Shift (ppm) of Residue i+1Interpretation
Native Peptide8.2Exposed to solvent, typical for a disordered conformation.
This compound Substituted9.5Downfield shift suggests involvement in a hydrogen bond, indicating a folded structure.

Chemical shift changes, particularly in amide protons, are sensitive indicators of the local electronic environment and hydrogen bonding, providing evidence for specific conformational arrangements.

Table 3: Receptor Binding Affinity Data - Mu-Opioid Receptor (MOR)

LigandBinding Affinity (Ki, nM)Receptor Selectivity
Native Opioid Peptide15.2Moderate
This compound Substituted2.1High for MOR

The enhanced hydrophobicity and altered conformation resulting from 1-Nal substitution can lead to significantly improved binding affinity and selectivity for the target receptor.

Experimental Protocols: Methodologies for Conformational Analysis

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for the key analytical techniques are provided below.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be filtered and degassed.

  • Instrumentation: A calibrated CD spectrometer is used. The instrument is purged with nitrogen gas to minimize oxygen absorption in the far-UV region.

  • Data Acquisition:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The buffer baseline is subtracted from the peptide spectra. The resulting spectra are converted to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs × 100) / (c × n × l), where θ_obs is the observed ellipticity in millidegrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters. The secondary structure content is then estimated using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information, including backbone and side-chain conformations, and to identify specific atomic interactions.

Protocol:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. A small amount of a reference standard (e.g., DSS or TMS) is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H: To assess overall sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å), which are crucial for determining the 3D structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve amide proton and nitrogen signals.

  • Data Analysis: NMR spectra are processed and analyzed using specialized software. Resonance assignments are made by connecting spin systems identified in the TOCSY spectrum with sequential NOEs. The NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate an ensemble of 3D structures.

Fluorescence Spectroscopy

Objective: To study the interaction of peptides with model membranes, leveraging the intrinsic fluorescence of 1-Nal.

Protocol:

  • Sample Preparation:

    • Peptides: this compound containing peptides are dissolved in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).

    • Liposomes: Large unilamellar vesicles (LUVs) are prepared from lipids such as POPC and POPG by extrusion to serve as model membranes.

  • Instrumentation: A fluorescence spectrophotometer is used.

  • Titration Experiment:

    • The fluorescence emission spectrum of the 1-Nal-containing peptide is recorded (excitation typically around 280-290 nm, emission scan from 300-400 nm).

    • Aliquots of the liposome suspension are titrated into the peptide solution.

  • Data Analysis: Changes in the fluorescence intensity and a blue shift in the emission maximum of 1-Nal upon addition of liposomes indicate the transfer of the naphthyl side chain from the aqueous environment to the hydrophobic lipid bilayer. Binding constants can be derived by fitting the titration data to a binding isotherm.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, visualize key concepts related to the assessment of this compound substituted peptides.

G Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational & Functional Analysis cluster_interpretation Data Interpretation & Modeling start Design Native and This compound Peptides synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification and Mass Spec Verification synthesis->purification cd Circular Dichroism (Secondary Structure) purification->cd nmr NMR Spectroscopy (3D Structure) purification->nmr fluorescence Fluorescence Spectroscopy (Membrane Interaction) purification->fluorescence binding Receptor Binding Assay (Affinity & Selectivity) purification->binding data_analysis Comparative Data Analysis cd->data_analysis nmr->data_analysis modeling Molecular Modeling nmr->modeling fluorescence->data_analysis functional Functional Assay (e.g., G-protein Activation) binding->functional binding->data_analysis functional->data_analysis conclusion Structure-Activity Relationship data_analysis->conclusion modeling->conclusion

Caption: Workflow for assessing this compound effects.

G Hypothetical Modulation of Mu-Opioid Receptor (MOR) Signaling cluster_receptor Cell Membrane cluster_peptide cluster_gprotein G-Protein Signaling Cascade MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates NativePeptide Native Opioid Peptide NativePeptide->MOR Binds NalPeptide This compound Analog (Enhanced Affinity) NalPeptide->MOR Binds with Higher Potency AC Adenylyl Cyclase G_protein->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Analgesia Analgesia CREB->Analgesia

Caption: this compound enhances MOR signaling.

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for H-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling H-1-Nal-OH (3-(1-Naphthyl)-L-alanine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the SDS for the closely related compound H-D-2-Nal-OH • HCl. Due to the structural similarities, it is prudent to assume comparable hazard profiles. This substance is presumed to be potentially harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Essential Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting, providing a seal around the eyes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Protection Full Suit / Laboratory CoatA full suit is recommended for handling larger quantities. At a minimum, a long-sleeved laboratory coat should be worn.
Respiratory Protection Dust RespiratorAn N95-rated or higher dust respirator should be used to prevent inhalation of airborne particles.
Self-Contained Breathing Apparatus (SCBA)Recommended for large spills or in situations with inadequate ventilation.
Foot Protection Closed-toe shoes / BootsSubstantial, closed-toe footwear is mandatory. Chemical-resistant boots are recommended when handling large quantities or in case of spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step workflow must be followed.

Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination handling->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have an emergency spill kit readily accessible.

  • Review the operational and disposal plans.

2. Handling:

  • Wear all required PPE before handling the compound.

  • Handle this compound as a solid to minimize the generation of dust.

  • If weighing the powder, do so within the fume hood or a ventilated balance enclosure.

  • Avoid direct contact with skin, eyes, and clothing.

3. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean all work surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, wipes, etc.), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these stringent safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-1-Nal-OH
Reactant of Route 2
Reactant of Route 2
H-1-Nal-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.